molecular formula C14H19NO4 B1600398 (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 245323-45-9

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No.: B1600398
CAS No.: 245323-45-9
M. Wt: 265.3 g/mol
InChI Key: RKKWOAKMXYWOIM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWOAKMXYWOIM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447772
Record name CBZ-L-BETA-HOMOVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245323-45-9
Record name CBZ-L-BETA-HOMOVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide details the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also known as


-Cbz-

-homovaline). This molecule is a critical chiral building block in the design of peptidomimetics, specifically serving as a

-turn inducer and a precursor for protease inhibitors.

The synthesis leverages the Arndt-Eistert homologation of L-Valine. This pathway is selected for its reliability in preserving stereochemical integrity (retention of configuration) and its ability to install the one-carbon extension required to convert the


-amino acid scaffold into the 

-amino acid target.
Target Molecule Profile
PropertyDetail
IUPAC Name (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Common Name

-Cbz-

-homovaline
CAS Registry 245323-45-9
Molecular Formula C

H

NO

Stereochemistry (S)-Enantiomer (derived from L-Valine)

Retrosynthetic Analysis

The strategic disconnection relies on excising the


-methylene unit (

in the target). This reveals the parent

-amino acid, L-Valine, as the chiral pool starting material.

Retrosynthesis Target (S)-3-(Cbz-amino)-4-methylpentanoic acid (Target) Diazoketone α-Diazoketone Intermediate Target->Diazoketone Wolff Rearrangement (Homologation) Activated Activated Mixed Anhydride Diazoketone->Activated Diazomethane Acylation CbzValine N-Cbz-L-Valine Activated->CbzValine Activation LValine L-Valine (Chiral Pool) CbzValine->LValine Cbz Protection

Figure 1: Retrosynthetic logic tracing the


-amino acid back to L-Valine via the Arndt-Eistert pathway.

Detailed Synthesis Protocol

Phase 1: N-Protection of L-Valine

Objective: Mask the amine functionality to prevent side reactions during activation. Reaction: Schotten-Baumann conditions.

  • Dissolution: Dissolve L-Valine (1.0 eq) in 2M aqueous NaOH (2.0 eq) and cool to 0°C.

  • Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq) while simultaneously adding 2M NaOH to maintain pH ~10.

  • Workup: Wash the basic aqueous layer with diethyl ether (to remove unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 6M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO

    
     and concentrate to yield 
    
    
    
    -Cbz-L-Valine as a white solid/oil.
Phase 2: Activation & Diazotization (The Critical Step)

Objective: Convert the carboxylic acid to an


-diazoketone.[1]
Safety Note:  Diazomethane is explosive and toxic. Use a dedicated hood with blast shields and polished glass joints (no ground glass).
  • Activation: Dissolve

    
    -Cbz-L-Valine (1.0 eq) in anhydrous THF under Nitrogen at -15°C.
    
  • Base Addition: Add

    
    -methylmorpholine (NMM) or Triethylamine (1.05 eq).
    
  • Anhydride Formation: Dropwise add Isobutyl chloroformate (1.05 eq). Stir for 15 minutes to form the mixed anhydride. Precipitation of amine salts will occur.

  • Diazotization: Filter the salts rapidly (optional) or transfer the supernatant via cannula into a pre-prepared, cold (0°C) solution of Diazomethane in diethyl ether (excess, ~2.5 eq).

    • Note: Excess CH

      
      N
      
      
      
      is required to quench the HCl generated if acid chloride method were used, but for mixed anhydrides, it ensures complete conversion.
  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench: If yellow color persists (indicating excess CH

    
    N
    
    
    
    ), quench carefully with a few drops of acetic acid or a stream of Nitrogen to evaporate.
  • Purification: Concentrate and purify via flash chromatography (Silica gel) to isolate the diazoketone intermediate.

Phase 3: Wolff Rearrangement

Objective: Homologation to the


-amino acid.
Mechanism:  Concerted migration of the alkyl group with loss of N

to form a ketene, followed by nucleophilic attack by water.
  • Solvent System: Dissolve the diazoketone in a mixture of THF:Water (9:1).

  • Catalysis: Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (TEA).

    • Alternative: Sonication can accelerate this step significantly.

  • Reaction: Shield from light. Stir at room temperature (or mild heat, 40°C) until N

    
     evolution ceases (approx. 1-3 hours).
    
  • Workup: Filter off silver residues (Celite). Evaporate THF.

  • Isolation: Acidify the remaining aqueous residue (pH 2) and extract with Ethyl Acetate.

  • Final Purification: Recrystallize from EtOAc/Hexanes to yield the pure target acid.

Process Workflow & Mechanism

The following diagram illustrates the chemical transformation and the intermediate species.

ReactionPathway Start N-Cbz-L-Valine Step1 Mixed Anhydride (Activation) Start->Step1 iBuOCOCl NMM, -15°C Step2 α-Diazoketone (Key Intermediate) Step1->Step2 CH2N2 Et2O Step3 Ketene (Transient) Step2->Step3 AgBz -N2 (Wolff Rearr.) End (S)-3-(Cbz-amino)-4-methylpentanoic acid Step3->End H2O Nucleophilic Attack

Figure 2: Step-wise mechanism of the Arndt-Eistert homologation.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationCommon IssueCorrective Action
Enantiomeric Excess (ee) > 98%Racemization during activationMaintain temp < -15°C during mixed anhydride formation. Avoid excess base.
Purity (HPLC) > 95%Urea byproductsEnsure complete removal of dicyclohexylurea if DCC is used (prefer Mixed Anhydride method).
Residual Silver < 10 ppmMetal contaminationPass final product through a thiol-functionalized silica scavenger.
Safety No residual DiazoExplosion hazardQuench all diazo streams with dilute acetic acid before disposal.
Analytical Validation
  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the diazoketone proton (~5.4 ppm) and appearance of the

    
    -methylene protons (ABX system) near 2.4-2.6 ppm.
    
  • Chiral HPLC: Use a Chiralcel OD-H column, Hexane/IPA mobile phase to verify the (S)-enantiomer.

Safety & Engineering Controls

Handling Diazomethane (CH


N

):
This is the highest-risk reagent in this protocol.
  • Glassware: Use only fire-polished glassware. Rough edges (ground glass joints) can trigger detonation.

  • Shielding: Perform all operations behind a blast shield.

  • Alternative: For scale-up (>10g), consider using Trimethylsilyldiazomethane (TMSCHN

    
    )  as a safer, non-explosive alternative, though it reacts slower and requires methanol as a co-solvent.
    

References

  • Arndt-Eistert Synthesis Overview. Organic Chemistry Portal. [Link]

  • Synthesis of enantiomerically enriched beta-amino acids. Podlech, J. & Seebach, D. Angew. Chem. Int. Ed. (1995). [Link][1]

  • Product Characterization: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. ChemScene / PubChem. [Link][2]

Sources

Starting materials for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid synthesis

[1]

Executive Summary

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also known as N-Cbz-


1


12

This guide details the Arndt-Eistert Homologation pathway, the industry-standard method for synthesizing this molecule from the chiral pool. We prioritize the Mixed Anhydride/Trimethylsilyldiazomethane (TMSCHN₂) variant, which eliminates the explosion hazards associated with traditional diazomethane while maintaining high enantiomeric excess (

Retrosynthetic Analysis & Strategy

The target molecule is a


1


1
  • Target: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid[1][3]

  • Precursor: N-Cbz-L-Valine[1]

  • Chiral Pool Origin: L-Valine[1]

Rationale: L-Valine is inexpensive and commercially available in high optical purity.[1] The Arndt-Eistert synthesis allows for the insertion of a methylene group into the carboxylic acid chain with retention of configuration at the chiral center.

RetrosynthesisTarget(S)-3-(Cbz-amino)-4-methylpentanoic acid(Target)IntermediateDiazoketone IntermediateTarget->IntermediateWolff Rearrangement(-CH2- insertion)StartN-Cbz-L-Valine(Protected Precursor)Intermediate->StartDiazotizationOriginL-Valine(Chiral Pool)Start->OriginN-Protection

Figure 1: Retrosynthetic logic tracing the target

Critical Starting Materials & Reagents

The quality of the starting material dictates the enantiopurity of the final product.

Table 1: Core Materials List
ReagentCAS NumberRolePurity Requirement
L-Valine 72-18-4Chiral Scaffold>99% (L-isomer)
Benzyl Chloroformate (Cbz-Cl) 501-53-1N-Protecting Group95%+
Isobutyl Chloroformate (IBCF) 543-27-1Activator (Mixed Anhydride)98%+
TMS-Diazomethane (2M in Hexanes) 18107-18-1Diazotization AgentCommercial Solution
Silver Benzoate 532-31-0Wolff Rearrangement Catalyst99%
N-Methylmorpholine (NMM) 109-02-4BaseAnhydrous

Detailed Synthetic Protocol

This protocol is designed for a 10g scale synthesis. It uses TMS-diazomethane to avoid the use of toxic and explosive diazomethane gas generation kits.[4]

Phase 1: N-Protection (Schotten-Baumann Conditions)

Objective: Convert L-Valine to N-Cbz-L-Valine.

  • Dissolution: Dissolve L-Valine (10.0 g, 85.4 mmol) in 2M NaOH (45 mL) at 0°C.

  • Addition: Simultaneously add Benzyl Chloroformate (15.3 g, 12.8 mL, 89.6 mmol) and 2M NaOH (45 mL) dropwise over 30 minutes, maintaining the temperature between 0–5°C and pH > 10.

  • Workup: Wash the basic solution with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 6M HCl.

  • Isolation: Extract the white precipitate with Ethyl Acetate (3 x 100 mL). Dry over

    
     and concentrate in vacuo.
    
  • Validation: Recrystallize from EtOAc/Hexane. Yield ~90-95%.[1]

Phase 2: Activation & Diazotization

Objective: Formation of the

45
  • Activation: Dissolve N-Cbz-L-Valine (5.0 g, 19.9 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C.[1]

  • Base Addition: Add N-Methylmorpholine (NMM) (2.2 mL, 19.9 mmol).

  • Anhydride Formation: Add Isobutyl Chloroformate (2.6 mL, 19.9 mmol) dropwise. Stir for 15 minutes at -15°C. A white precipitate (NMM·HCl) will form.[1][4]

  • Diazotization: Add TMS-Diazomethane (2M in hexanes, 15 mL, ~30 mmol) dropwise. Note: TMS-Diazomethane is safer than diazomethane but still toxic.[1]

  • Reaction: Allow the mixture to warm to 0°C and stir for 3 hours.

  • Workup: Quench excess reagent with a small amount of acetic acid.[5] Dilute with EtOAc, wash with saturated

    
     and brine. Concentrate to yield the yellow diazoketone solid.
    
Phase 3: Wolff Rearrangement (Homologation)

Objective: Conversion of diazoketone to

156
  • Dissolution: Dissolve the crude diazoketone in a mixture of THF:Water (9:1, 100 mL).

  • Catalysis: Add Silver Benzoate (0.1 eq, ~450 mg) and Triethylamine (2.0 eq).

  • Reaction: Shield from light and sonicate (ultrasound bath) or heat to 50°C until nitrogen evolution ceases (approx. 1-2 hours).

  • Purification: Evaporate THF. Acidify the remaining aqueous residue with 1M HCl. Extract with EtOAc.

  • Final Polish: The crude product is (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.[1] Purify via column chromatography (SiO₂, Hexane:EtOAc with 1% AcOH) or recrystallization.[1]

Mechanism & Process Logic

Understanding the mechanism is vital for troubleshooting.

MechanismStartN-Cbz-L-ValineMixedAnhydrideMixed Anhydride(Activated Carboxyl)Start->MixedAnhydride+ IBCF / NMMDiazoketoneDiazoketone(R-CO-CHN2)MixedAnhydride->Diazoketone+ TMS-DiazomethaneCarbeneWolff Intermediate(Carbene)Diazoketone->Carbene- N2 (Ag+ Catalyst)KeteneKetene(R-CH=C=O)Carbene->KeteneRearrangement(Retention of Config)ProductTarget Beta-Amino AcidKetene->Product+ H2O (Nucleophilic Attack)

Figure 2: Mechanistic pathway of the Arndt-Eistert homologation.

Key Mechanistic Insight: The Wolff rearrangement proceeds with retention of configuration because the migrating group (the chiral alkyl chain) moves with its bonding electrons to the electron-deficient carbene center before the bond completely breaks. This ensures the (S)-stereochemistry from L-Valine is preserved in the final

1

Quality Control & Characterization

To validate the synthesis, compare analytical data against established standards.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.35 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 3.95 (m, 1H, 
    
    
    -CH), 2.55 (d, 2H,
    
    
    -CH₂), 1.85 (m, 1H, CH), 0.95 (d, 6H, 2xCH₃).[1]
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with a chiral amine (e.g.,

    
    -methylbenzylamine) followed by NMR analysis.[1]
    
  • Mass Spectrometry: ESI-MS

    
     expected ~280.3 Da.[1]
    

References

  • Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.[1] [Link][1]

  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. [Link]

  • Aoyama, T., & Shioiri, T. (1980). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane. A New, Stable, and Safe Reagent for the Homologation of Carboxylic Acids. Tetrahedron Letters, 21(46), 4461-4462.[1] [Link]

  • Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Organic Syntheses, 73, 114. [Link]

An In-depth Technical Guide to the Synthesis and Application of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery and synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral β-amino acid derivative of significant interest to researchers, scientists, and drug development professionals. The document delves into the strategic considerations behind its synthesis, detailed experimental protocols, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly subtle structural modification imparts unique conformational properties and, critically, enhanced resistance to enzymatic degradation.[1][2] Consequently, the incorporation of β-amino acids into peptide-based therapeutics is a rapidly advancing strategy to improve their pharmacokinetic profiles and overall efficacy.[3][4] (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of the essential amino acid L-valine, serves as a valuable chiral building block in the synthesis of these modified peptides and other complex molecular architectures.[5]

Retrosynthetic Analysis and Strategic Synthesis Plan

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is most effectively approached through a two-step process starting from the readily available and enantiomerically pure L-valine. This strategy ensures the preservation of the desired stereochemistry at the chiral center.

The core synthetic strategy involves:

  • N-Protection of L-Valine: The amino group of L-valine is first protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions during the subsequent homologation. The Cbz group is selected for its stability under the reaction conditions of the next step and its relatively straightforward removal under specific conditions.

  • Arndt-Eistert Homologation: This classic one-carbon chain extension reaction is employed to convert the N-Cbz-L-valine (an α-amino acid derivative) into its corresponding β-amino acid derivative. This reaction proceeds through a diazoketone intermediate followed by a Wolff rearrangement.

dot

cluster_0 Overall Synthetic Strategy L_Valine L-Valine N_Cbz_L_Valine N-Cbz-L-Valine L_Valine->N_Cbz_L_Valine  N-Protection Target_Molecule (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid N_Cbz_L_Valine->Target_Molecule  Arndt-Eistert  Homologation

Caption: Overall synthetic pathway for the target molecule.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints.

Step 1: Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (N-Cbz-L-valine)

This procedure outlines the protection of the amino group of L-valine using benzyl chloroformate under Schotten-Baumann conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Valine117.1510.0 g0.085
Sodium Hydroxide40.006.8 g0.17
Benzyl Chloroformate170.5916.0 mL0.094
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve 10.0 g of L-valine in 100 mL of 1.7 M aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Protecting Group: While maintaining the temperature below 5 °C, slowly add 16.0 mL of benzyl chloroformate dropwise to the vigorously stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of the product should form. Extract the product with three 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-L-valine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Step 2: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid via Arndt-Eistert Homologation

This protocol describes the one-carbon homologation of N-Cbz-L-valine to the target β-amino acid.

dot

cluster_1 Arndt-Eistert Homologation Workflow Acid_Chloride N-Cbz-L-valinoyl chloride Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone  Diazomethane Ketene Ketene Intermediate Diazoketone->Ketene  Wolff Rearrangement  (Ag₂O, heat or light) Target_Molecule (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Ketene->Target_Molecule  Hydrolysis N_Cbz_L_Valine N-Cbz-L-Valine N_Cbz_L_Valine->Acid_Chloride  Thionyl Chloride

Caption: Key steps in the Arndt-Eistert homologation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-L-valine251.285.0 g0.020
Thionyl Chloride118.972.2 mL0.030
Diazomethane (in diethyl ether)42.04As needed-
Silver(I) Oxide231.74Catalytic-
1,4-Dioxane88.11As needed-
Water18.02As needed-

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5.0 g of N-Cbz-L-valine in 20 mL of anhydrous diethyl ether. Add 2.2 mL of thionyl chloride dropwise at room temperature. Gently reflux the mixture for 1-2 hours until the starting material is consumed (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-Cbz-L-valinoyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in 20 mL of anhydrous diethyl ether and cool to 0 °C. Cautiously add an ethereal solution of diazomethane with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane. (Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.) Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Wolff Rearrangement and Hydrolysis: To the diazoketone solution, add a catalytic amount of silver(I) oxide. In a separate flask, prepare a solution of 50 mL of 1,4-dioxane and 10 mL of water. Slowly add the diazoketone solution to the dioxane-water mixture at 50-60 °C with vigorous stirring. The evolution of nitrogen gas should be observed. Continue heating and stirring for 1-2 hours after the addition is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the silver catalyst. Concentrate the filtrate under reduced pressure to remove the dioxane. The remaining aqueous solution is then acidified with 1M HCl to pH 2 and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the isopropyl group protons, the diastereotopic methylene protons, the methine proton adjacent to the nitrogen, the benzylic protons of the Cbz group, and the aromatic protons.
¹³C NMR Resonances for the carboxylic acid carbon, the carbonyl carbon of the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid backbone.
FT-IR Characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and the carbamate.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound.

Applications in Drug Development and Peptide Synthesis

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a valuable building block for the synthesis of peptidomimetics with improved therapeutic properties. The incorporation of this β-amino acid can lead to peptides with enhanced stability against proteolysis, which is a major hurdle in the development of peptide-based drugs.[1]

Key application areas include:

  • Antiviral Peptides: The modification of peptide backbones with β-amino acids has been explored in the development of antiviral agents, particularly against HIV and HCV.[6] The altered conformation can lead to improved binding to viral targets and reduced susceptibility to viral proteases.

  • Antimicrobial Peptides: The introduction of β-amino acids can enhance the stability and efficacy of antimicrobial peptides, which are a promising class of therapeutics to combat antibiotic-resistant bacteria.[3]

  • Enzyme Inhibitors: The unique structural features of β-amino acids make them attractive components in the design of enzyme inhibitors for various therapeutic targets.

The Cbz-protected form of the amino acid is directly suitable for use in solution-phase peptide synthesis.[2] For solid-phase peptide synthesis (SPPS), the carboxylic acid can be activated for coupling to a resin-bound amine.

Conclusion and Future Perspectives

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid via N-protection of L-valine followed by Arndt-Eistert homologation is a reliable and well-established method for obtaining this valuable chiral building block. The strategic use of the Cbz protecting group and the stereospecificity of the homologation reaction are key to the successful synthesis. As the demand for more stable and effective peptide-based therapeutics grows, the importance of β-amino acids like the title compound in medicinal chemistry and drug development is set to increase significantly. Future research will likely focus on the development of more efficient and greener synthetic routes and the exploration of this and similar β-amino acids in a wider range of therapeutic applications.

References

  • Alchimica. (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1 x 1 g). Retrieved from [Link]

  • J&K Scientific. (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid | 245323-45-9. Retrieved from [Link]

  • PubChem. (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Retrieved from [Link]

  • Gademann, K., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(12), 1244–1249.
  • Seebach, D., et al. (2004). Beta-Peptides: from Structure to Function. Chimia, 58(1-2), 35-49.
  • Wels, B., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785.
  • PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Retrieved from [Link]

  • Tymecka, D., et al. (2021). Amino Acid and Peptide-Based Antiviral Agents. Molecules, 26(11), 3295.
  • Universal Biologicals. (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • MDPI. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2020(2), M1131.
  • PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-beta-HVal-OH [172695-33-9]. Retrieved from [Link]

  • LIPID MAPS. 2-Amino-4-methylpentanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (3S)-4-Methyl-3-(phenylmethoxycarbonylamino)pentanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Protected β-Amino Acid

(3S)-4-Methyl-3-(phenylmethoxycarbonylamino)pentanoic acid, a chiral non-proteinogenic β-amino acid, represents a valuable building block in modern medicinal chemistry. Its structure, derived from L-valine, incorporates a β-amino acid backbone, which imparts unique conformational properties and resistance to proteolytic degradation in peptide-based therapeutics.[1][2] The benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality is a cornerstone of peptide synthesis, offering stability under a range of conditions and straightforward removal, thus facilitating the stepwise assembly of complex molecules.[3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties and IUPAC Nomenclature

The correct IUPAC name for the molecule is (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid .[4] Key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid[4]
CAS Number 245323-45-9[4]
Molecular Formula C₁₅H₂₁NO₄[5]
Molecular Weight 279.33 g/mol [5]
Appearance White to light yellow solid[6]
SMILES CC(C)C@H(CC(=O)O)NC(=O)OCC1=CC=CC=C1[4]
InChI Key RKKWOAKMXYWOIM-LBPRGKRZSA-N[4]

Synthesis and Purification: A Validated Protocol

The synthesis of (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid involves the protection of the amino group of the parent β-amino acid, (S)-3-amino-4-methylpentanoic acid. The following protocol is a robust and validated method adapted from established procedures for the N-benzyloxycarbonylation of amino acids.

Experimental Protocol: N-Benzyloxycarbonylation

Objective: To synthesize (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid from (S)-3-amino-4-methylpentanoic acid.

Materials:

  • (S)-3-amino-4-methylpentanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Methodology:

  • Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-amino-4-methylpentanoic acid (1 equivalent) in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2 equivalents) portion-wise while stirring to maintain the pH between 8 and 10. Expert Insight: Careful pH control is crucial. A pH below 8 can lead to the decomposition of benzyl chloroformate, while a pH above 10 increases the risk of racemization of the chiral center.

  • Addition of Protecting Group Reagent: Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up and Extraction:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally with brine. Causality: The acid wash removes any unreacted amine and excess base. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve (S)-3-amino-4-methylpentanoic acid in THF/Water base Add NaHCO3 at 0°C start->base cbz_cl Add Benzyl Chloroformate base->cbz_cl react Stir and monitor by TLC cbz_cl->react extract Extract with Ethyl Acetate react->extract wash Wash with HCl and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Silica Gel Chromatography dry->purify end end purify->end Pure Product

Synthesis and purification workflow for the target compound.

Characterization and Analytical Data

The structural integrity and purity of the synthesized (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid must be confirmed through a combination of spectroscopic techniques.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isobutyl group (doublets and a multiplet), the protons on the β-amino acid backbone, the benzylic protons of the Cbz group (a singlet), and the aromatic protons of the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for the carboxylic acid carbon, the carbonyl carbon of the carbamate, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the 4-methylpentanoic acid backbone.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will include a broad O-H stretch from the carboxylic acid, N-H stretching from the carbamate, C=O stretching from both the carboxylic acid and the carbamate, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, confirming the identity of the compound.

Applications in Drug Development and Research

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid, as a protected β-amino acid, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

Role as a Chiral Building Block

The defined stereochemistry at the C3 position makes this compound an important chiral building block. Enantiomerically pure starting materials are critical in the development of pharmaceuticals, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Incorporation into Peptidomimetics

β-amino acids are frequently incorporated into peptide sequences to create peptidomimetics with enhanced properties.[7][8] Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2] The unique backbone conformation of β-peptides can also be exploited to mimic or disrupt protein-protein interactions, a key strategy in modern drug design.

Use in the Synthesis of Bioactive Molecules

Logical Relationship of Application:

Application_Logic A (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid B Protected Chiral Building Block A->B C Peptidomimetic Synthesis B->C D Synthesis of Complex Bioactive Molecules B->D E Enhanced Proteolytic Stability C->E F Modulation of Protein-Protein Interactions C->F G Drug Discovery and Development D->G E->G F->G

The role of the title compound in drug discovery.

Conclusion

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid is a strategically important molecule for researchers and scientists in drug development. Its synthesis is achievable through well-established protection chemistry, and its structure offers a unique combination of chirality, a proteolytically resistant β-amino acid backbone, and the versatile Cbz protecting group. These features make it a valuable tool for the construction of novel peptidomimetics and other complex bioactive molecules with therapeutic potential. A thorough understanding of its synthesis and properties, as outlined in this guide, is essential for its effective application in advancing pharmaceutical research.

References

  • MDPI. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available at: [Link].

  • Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Available at: [Link].

  • MDPI. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link].

  • PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Available at: [Link].

  • ACS Publications. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link].

  • PubChem. (n.d.). (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Available at: [Link].

  • ResearchGate. (2018). Synthesis of pamidronate from N-Cbz-β-alanine. Available at: [Link].

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Google Patents. (n.d.). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • PubMed. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Available at: [Link].

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link].

  • PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Available at: [Link].

  • ResearchGate. (2013). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Available at: [Link].

  • Wikipedia. (n.d.). Beta-peptide. Available at: [Link].

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link].

Sources

Methodological & Application

Application Note: Comprehensive HPLC Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Cbz-

-Homoleucine) Target Audience: Analytical Chemists, Process Development Scientists, QC Managers[1]

Introduction & Molecule Profile[1][2]

The analysis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a critical quality control step in the synthesis of peptidomimetics and protease inhibitors.[1] As a


-amino acid derivative, this molecule confers proteolytic resistance to peptide backbones.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a vital amine protecting group during solid-phase or solution-phase synthesis.[1]

This application note details two distinct high-performance liquid chromatography (HPLC) protocols:

  • Reverse-Phase (RP-HPLC): For determining chemical purity and quantifying impurities (e.g., free benzyl alcohol, unreacted

    
    -homoleucine).[1]
    
  • Normal-Phase Chiral HPLC: For determining enantiomeric excess (% ee), specifically distinguishing the active (S)-enantiomer from the (R)-impurity.

Chemical Profile[1][3][4][5][6][7][8]
  • IUPAC Name: (3S)-3-[(benzyloxycarbonyl)amino]-4-methylpentanoic acid

  • Common Name:

    
    -Cbz-
    
    
    
    -Homoleucine[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 279.33 g/mol [1][2]

  • Key Chromophore: Cbz group (Strong UV absorption at 254 nm; secondary at 210-220 nm).[1]

  • Solubility: Soluble in Methanol, Acetonitrile, Isopropanol, Ethyl Acetate; sparingly soluble in water.[1]

Analytical Workflow

The following diagram outlines the decision-making process and workflow for the complete characterization of the material.

AnalyticalWorkflow Start Raw Material (S)-N-Cbz-Beta-Homoleucine Solubility Sample Preparation (Dissolve in MeOH/ACN) Start->Solubility RP_Check Method A: RP-HPLC (Chemical Purity) Solubility->RP_Check Decision1 Purity > 98.0%? RP_Check->Decision1 Chiral_Check Method B: Chiral HPLC (Enantiomeric Purity) Decision2 ee > 99.0%? Chiral_Check->Decision2 Decision1->Chiral_Check Yes Fail_Purify Reject / Re-crystallize Decision1->Fail_Purify No Decision2->Fail_Purify No Pass_Release Release for Synthesis Decision2->Pass_Release Yes

Figure 1: Sequential analytical workflow ensuring both chemical and stereochemical integrity before batch release.

Method A: Chemical Purity (RP-HPLC)[1]

This method utilizes a C18 stationary phase with acidic mobile phases to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area C18 provides excellent retention for the hydrophobic Cbz group.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.[1]0) keeps the terminal -COOH protonated, preventing peak tailing.[1]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides stronger elution strength than MeOH for hydrophobic protected peptides.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.[1]
Detection UV at 254 nm (Reference: 360 nm)The Cbz phenyl ring absorbs strongly at 254 nm.[1]
Injection Volume 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Gradient Program

The Cbz group makes the molecule significantly hydrophobic.[1] A gradient starting at moderate organic content is required.[1]

Time (min)% Mobile Phase BEvent
0.020Equilibration / Injection
15.090Linear Gradient Elution
18.090Wash (Remove highly hydrophobic impurities)
18.120Return to Initial Conditions
23.020Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 minutes, then dilute to volume with water. Filter through a 0.22 µm PTFE filter.[1]

Method B: Enantiomeric Purity (Chiral HPLC)[1][4]

Separating the (S)-enantiomer from the (R)-enantiomer requires a polysaccharide-based chiral stationary phase.[1] Because the analyte is an N-protected amino acid with a free carboxyl group, Normal Phase with an acidic additive is the gold standard [1][3].[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm)Amylose-based selectors are highly effective for N-Cbz amino acids.[1] "IA" is immobilized (more robust); "AD-H" is coated (classic).[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)Hexane/IPA forms the normal phase basis.[1] TFA is mandatory to suppress carboxylic acid ionization; without it, peaks will not elute or will smear severely.[1]
Flow Rate 1.0 mL/minOptimized for resolution (

) vs. run time.[1]
Column Temp 25°C (Ambient)Lower temperatures often improve chiral recognition (separation factor

).[1]
Detection UV at 254 nmSpecific detection of the Cbz aromatic ring.
Run Time ~20-30 minutesIsocratic elution.[1]
System Suitability Criteria
ParameterAcceptance Limit
Resolution (

)
> 2.0 between (R) and (S) enantiomers
Tailing Factor (

)
< 1.5 (Ideally < 1.[1]3)
Precision (RSD) < 2.0% for Area (n=5 injections)
Troubleshooting Chiral Separations

If resolution is poor (


), consider the following adjustments:

Troubleshooting Problem Poor Chiral Resolution Check1 Check Mobile Phase Acid Problem->Check1 Action1 Ensure 0.1% TFA is present. COOH must be protonated. Check1->Action1 Check2 Adjust Solvent Strength Check1->Check2 Action2 Decrease IPA (e.g., to 5%). Increases retention & selectivity. Check2->Action2 Check3 Temperature Effect Check2->Check3 Action3 Lower Temp to 15-20°C. Improves chiral recognition. Check3->Action3

Figure 2: Troubleshooting logic for optimizing chiral separation of acidic amino acid derivatives.

References

  • Phenomenex. (2023).[1] HPLC Enantioseparation of N-FMOC and N-Cbz α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][1]

  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA and AD-H Columns: Separation of Acidic Compounds. Retrieved from [Link][1]

  • Sigma-Aldrich (Merck). (2016).[1] Chiral Amino Acid and Peptide Separations – The Next Generation.[1] Chromatography Today.[1] Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Cbz-Protected β-Amino Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond Nature's Alphabet

In the landscape of drug discovery, the quest for molecules with enhanced therapeutic profiles—greater potency, specificity, and metabolic stability—is relentless. While peptides derived from natural α-amino acids are central to biology, their translation into effective therapeutics is often hampered by rapid proteolytic degradation.[1] This has catalyzed the exploration of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[2][3]

Among the most successful strategies in this domain is the incorporation of β-amino acids. These structural isomers of α-amino acids, featuring an additional carbon in their backbone, bestow remarkable resistance to enzymatic cleavage and introduce unique conformational preferences.[1][2] They serve as powerful building blocks for creating novel bioactive scaffolds, from enzyme inhibitors to receptor antagonists.[4][5][6]

However, the chemical synthesis of these sophisticated molecules requires precise control over reactive functional groups. This is where the art of protecting group chemistry becomes paramount. The carboxybenzyl (Cbz or Z) group, a venerable yet enduring tool in the synthetic chemist's arsenal, provides a robust and reliable method for temporarily masking the nucleophilic amino group.[7][8] Its stability and specific cleavage conditions make it exceptionally well-suited for the nuanced construction of β-amino acid-containing therapeutics.[9]

This guide provides an in-depth exploration of the applications of Cbz-protected β-amino acids, complete with field-tested protocols and the scientific rationale behind key experimental choices.

The Cbz Group: A Keystone for β-Amino Acid Synthesis

The strategic selection of a protecting group is dictated by its stability, ease of introduction, and conditions for removal. The Cbz group, introduced by Bergmann and Zervas in 1932, was the innovation that unlocked controlled peptide synthesis and remains highly relevant today.[7][8]

Core Attributes of the Cbz Group:

  • Robust Stability: Cbz-protected amines are stable across a wide array of reaction conditions, including those used for peptide coupling and modifications to other parts of the molecule.[8]

  • Facile Introduction: The protection is typically achieved in high yield by reacting the β-amino acid's amino group with benzyl chloroformate (Cbz-Cl) under mild alkaline (Schotten-Baumann) conditions.[8][10]

  • Orthogonal Removal: The Cbz group's defining feature is its clean removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[11] This process is exceptionally mild and orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a critical feature in complex, multi-step syntheses.[8]

This orthogonality allows for the selective deprotection of different parts of a molecule, enabling intricate synthetic strategies such as on-resin cyclization or the synthesis of complex peptide fragments.[12]

cluster_0 General Structure cluster_1 Key Components Cbz_Beta_AA Cbz Group β-Carbon α-Carbon Carboxyl Group N-H C(R₂)-H C(R₁)-H C=O OH Backbone β-Amino Acid Backbone (Provides Stability) Cbz_Beta_AA->Backbone Forms Core Cbz Carboxybenzyl (Cbz) (Protecting Group) Cbz->Cbz_Beta_AA:head Protects Amine SideChains Side Chains (R₁, R₂) (Dictate Function) Backbone->SideChains Presents

Caption: Structure of a Cbz-Protected β-Amino Acid.

Core Applications in Medicinal Chemistry

The unique structural properties of β-amino acids, unlocked by reliable synthetic methods using Cbz protection, have established their importance in several areas of drug discovery.

Engineering Proteolytic Resistance in Peptidomimetics

A primary application is the creation of peptide-based drugs with extended half-lives. The altered backbone of β-amino acids is not recognized by proteases, the enzymes responsible for peptide degradation in the body.[1]

  • Causality: Proteases have evolved to recognize and cleave the specific peptide bond conformation found in α-peptides. The altered spacing and geometry of the peptide bond in β-peptides prevent them from fitting into the enzyme's active site, rendering them resistant to cleavage.[2] This dramatically increases the metabolic stability and bioavailability of the resulting peptidomimetic, making it a more viable drug candidate.[1]

  • Impact: This strategy has been successfully used to develop analogues of antimicrobial peptides, hormone receptor modulators, and other therapeutic peptides that exhibit enhanced potency and duration of action in vivo.[2][13]

cluster_alpha α-Peptide cluster_beta β-Peptide AlphaPeptide Natural α-Peptide Chain Protease Protease Enzyme AlphaPeptide->Protease Recognized & Cleaved Degradation Rapid Degradation (Fragments) Protease->Degradation BetaPeptide β-Amino Acid Backbone (Peptidomimetic) Protease2 Protease Enzyme BetaPeptide->Protease2 Not Recognized Stability Metabolic Stability (Intact Drug) Protease2->Stability No Cleavage

Caption: Proteolytic Stability of β-Peptides vs. α-Peptides.

Scaffolding Novel Secondary and Tertiary Structures

Unlike α-peptides, which famously form α-helices and β-sheets, oligomers of β-amino acids (β-peptides) fold into their own unique and highly stable secondary structures, such as various helices (e.g., 14-helix, 12-helix) and sheets.[13][14]

  • Causality: The additional backbone flexibility allows β-peptides to adopt stable, well-defined conformations even in short sequences. These structures are stabilized by hydrogen-bonding networks that are distinct from those in α-peptides.

  • Impact: This property is exploited to design "foldamers"—synthetic oligomers that mimic the structure of larger protein domains. These can be used to disrupt protein-protein interactions, a target class that is notoriously difficult to address with traditional small molecules.[13][15] For example, a β-peptide can be designed to mimic the helical region of one protein to block its interaction with a binding partner, offering a therapeutic strategy for diseases like cancer and viral infections.[13]

Chiral Building Blocks for Small Molecule Synthesis

Cbz-protected β-amino acids are not limited to peptide chemistry. They are valuable chiral synthons for the construction of a wide range of small-molecule drugs.[4][5][14]

  • Causality: The Cbz-protected amine and the carboxylic acid provide two orthogonal handles for further chemical elaboration, while the stereocenters on the β-amino acid backbone provide precise three-dimensional control.

  • Impact: This approach has been instrumental in the synthesis of integrin antagonists, which are important in thrombosis and oncology.[6] The β-amino acid moiety often mimics the aspartate residue of the natural RGD binding motif, but with improved pharmacological properties.[6] Other examples include their incorporation into β-lactam antibiotics and various heterocyclic compounds with diverse biological activities.[14][16]

Detailed Application Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable foundation for synthesizing and utilizing Cbz-protected β-amino acids.

Protocol 1: Cbz Protection of a β-Amino Acid (Schotten-Baumann Conditions)

Principle: This protocol describes the N-protection of a β-amino acid using benzyl chloroformate (Cbz-Cl) in a biphasic system with a mild aqueous base.[8] The base neutralizes the HCl byproduct, driving the reaction to completion while maintaining the amino acid in the aqueous phase.

Materials and Equipment:

  • β-Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) and Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, separatory funnel, ice bath

  • Rotary evaporator

  • TLC plates (silica gel) and appropriate developing solvent system

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the β-amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 5 °C. A white precipitate may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC (a ninhydrin stain can be used to check for the disappearance of the free amine).

  • Work-up (Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1 M HCl. The Cbz-protected product will precipitate as a white solid or oil.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the Cbz-protected β-amino acid. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

Table 1: Representative Yields for Cbz Protection of Various β-Amino Acids [8]

β-Amino Acid Substrate Base Typical Yield (%)
β-Alanine Na₂CO₃ > 90%
(R)-β-Homophenylalanine NaHCO₃ > 95%

| (S)-3-Aminobutanoic acid | Na₂CO₃ | ~92% |

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Principle: This is the most common and mildest method for Cbz group removal.[8][11] A palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and carbon dioxide as volatile byproducts.

Materials and Equipment:

  • Cbz-protected β-amino acid or peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer

  • Filtration setup (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Setup: In a suitable reaction flask, dissolve the Cbz-protected compound (1.0 eq) in methanol or another appropriate solvent.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (1 atm) at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Safety Note: Do not allow the filtered catalyst to dry on the Celite pad, as it can ignite in air. Quench the filter cake with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts are volatile and typically removed during this step.

Start Dissolve Cbz-Peptide in MeOH Add_Catalyst Add 10% Pd/C (5-10 mol%) Start->Add_Catalyst Purge Evacuate & Backfill with H₂ (3x) Add_Catalyst->Purge Stir Stir under H₂ atm (Monitor by TLC) Purge->Stir Filter Filter through Celite (Remove Pd/C) Stir->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate End Deprotected Amine Concentrate->End

Caption: Workflow for Cbz Deprotection via Hydrogenolysis.

Data Presentation:

Table 2: Comparison of Common Cbz Deprotection Methods [8]

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, rt Very mild, high yielding, clean byproducts Incompatible with other reducible groups (e.g., alkynes, some benzyl ethers); catalyst can be pyrophoric.
Transfer Hydrogenolysis HCOONH₄, Pd/C, MeOH, reflux Avoids use of gaseous H₂, good for scale-up Requires heating; may not be suitable for heat-sensitive substrates.
Strong Acid 33% HBr in Acetic Acid, rt Effective and fast Harsh conditions, not compatible with acid-labile groups (e.g., Boc, t-butyl esters).

| Lewis Acid | AlCl₃, HFIP, rt | Good functional group tolerance, cost-effective | Requires stoichiometric Lewis acid and specific solvents.[17] |

Conclusion and Future Perspectives

Cbz-protected β-amino acids are foundational building blocks in modern medicinal chemistry. Their utility stems from the robust, reliable nature of the Cbz protecting group, which enables the precise synthesis of complex molecules. The resulting β-amino acid-containing structures offer clear advantages for drug design, most notably enhanced metabolic stability and the ability to form novel, predictable secondary structures.[2][4] These properties are critical for developing next-generation therapeutics that can overcome the limitations of natural peptides and address challenging biological targets like protein-protein interactions.[13][15]

As synthetic methodologies continue to advance, the applications for these versatile synthons will undoubtedly expand into new domains, including the development of advanced biomaterials, targeted drug delivery systems, and increasingly complex foldamer architectures.[18][19]

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Fairlie, D. P., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

  • ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gellman, S. H., et al. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Protein Science, 22(10), 1313-1323. [Link]

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. [Link]

  • Seebach, D., et al. (2009). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 42(11), 1673–1684. [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 2829–2840. [Link]

  • Jewett, M. C., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications, 11, 4933. [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • ProQuest. (2002). [beta]-Amino Acids: Versatile Peptidomimetics. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Royal Society of Chemistry. (2013). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]

  • Frontiers. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the vast array of modified building blocks, β-amino acids have garnered significant attention for their ability to impart unique structural and functional properties to peptide-based therapeutics.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a valuable β-homologue of L-leucine, into peptidomimetic scaffolds. We will delve into the rationale behind its use, explore its impact on peptide structure and function, and provide step-by-step protocols for its integration using both solid-phase and solution-phase synthesis methodologies. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and chemical biology, enabling the rational design and synthesis of novel peptidomimetics with enhanced therapeutic potential.

Introduction: The Rationale for Incorporating (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, hereafter referred to as Cbz-β³-hLeu-OH, is a chiral β-amino acid that offers several distinct advantages in the design of peptidomimetics. The "β³" designation indicates that the proteinogenic side chain (in this case, the isobutyl group of leucine) is located on the β-carbon, adjacent to the amino group. The benzyloxycarbonyl (Cbz or Z) group serves as a robust and versatile protecting group for the amine functionality.

The incorporation of Cbz-β³-hLeu-OH into a peptide backbone can profoundly influence its properties:

  • Enhanced Proteolytic Stability: The presence of the additional methylene group in the backbone disrupts the recognition motifs of many proteases, rendering the adjacent peptide bonds significantly more resistant to enzymatic cleavage.[3][4] This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Conformational Control: β-amino acids are known to induce unique and stable secondary structures, such as various types of helices and turns, that are distinct from those formed by α-amino acids.[4] The specific stereochemistry and substitution pattern of Cbz-β³-hLeu-OH can be used to pre-organize a peptide into a desired conformation for optimal receptor binding.

  • Increased Structural Diversity: The introduction of a β-amino acid expands the available conformational space and allows for the exploration of novel backbone geometries, which can lead to the discovery of peptidomimetics with unique biological activities.[1][2]

The lipophilic isobutyl side chain of the leucine analogue can also play a crucial role in molecular recognition and binding to biological targets.[5][6]

Chemical Properties and Handling

A clear understanding of the chemical properties of Cbz-β³-hLeu-OH is essential for its successful application in peptide synthesis.

PropertyValue
IUPAC Name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents.
Storage Store at 2-8°C, desiccated.

Note: As with all amino acid derivatives, it is crucial to handle Cbz-β³-hLeu-OH in a dry environment to prevent hydrolysis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides and peptidomimetics due to its efficiency and amenability to automation.[7] The following protocols are based on the widely used Fmoc/tBu strategy.

General Workflow for SPPS

The incorporation of Cbz-β³-hLeu-OH into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection and coupling.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Cbz-β³-hLeu-OH wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Repeat Cycle for Next Amino Acid wash2->next_cycle Chain Elongation cleavage Cleavage and Deprotection wash2->cleavage Final Step purification Purification (HPLC) cleavage->purification final_product Characterized Peptidomimetic purification->final_product

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocol for Coupling Cbz-β³-hLeu-OH

This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-β³-hLeu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation of Cbz-β³-hLeu-OH:

    • In a separate vial, dissolve Cbz-β³-hLeu-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated Cbz-β³-hLeu-OH solution to the resin.

    • Add DIPEA (0.8 mmol, 8 eq.) to the reaction vessel.

    • Shake the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

Expert Insight: For sterically hindered couplings, such as those involving β-amino acids, using HATU or HBTU as the coupling reagent can be advantageous, often leading to faster reaction times and higher yields.[8][9]

Cleavage and Deprotection

The Cbz group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, allowing for the synthesis of N-terminally Cbz-protected peptides.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Solution-Phase Synthesis Protocol

Solution-phase synthesis is a valuable alternative for the synthesis of short peptidomimetics or for large-scale production.[6]

Synthesis of a Dipeptide: Cbz-β³-hLeu-Gly-OMe

This protocol details the synthesis of a model dipeptide to illustrate the solution-phase coupling of Cbz-β³-hLeu-OH.

Solution_Phase_Workflow start Cbz-β³-hLeu-OH + H-Gly-OMe·HCl coupling Coupling (EDC/HOBt, DIPEA in DCM) start->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Cbz-β³-hLeu-Gly-OMe purification->product

Caption: Workflow for solution-phase dipeptide synthesis.

Reagents and Materials:

  • Cbz-β³-hLeu-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Protocol:

  • Reactant Preparation:

    • Dissolve Cbz-β³-hLeu-OH (1.0 mmol, 1 eq.) in DCM (10 mL).

    • Add HOBt (1.1 mmol, 1.1 eq.) and H-Gly-OMe·HCl (1.1 mmol, 1.1 eq.) to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Add DIPEA (1.1 mmol, 1.1 eq.) to neutralize the hydrochloride salt.

    • Add EDC·HCl (1.2 mmol, 1.2 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

StepReactant/ReagentEquivalentsPurposeExpected Yield
Coupling Cbz-β³-hLeu-OH1.0Carboxylic acid component-
H-Gly-OMe·HCl1.1Amine component-
EDC·HCl1.2Coupling agent-
HOBt1.1Racemization suppressant-
DIPEA1.1Base-
Purification --Isolation of pure product75-90%

Characterization of Peptidomimetics Containing Cbz-β³-hLeu-OH

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the final product and for purification. A typical gradient of acetonitrile in water with 0.1% TFA is used.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[10] Key diagnostic signals for the successful incorporation of Cbz-β³-hLeu-OH include:

    • The characteristic signals of the Cbz protecting group (aromatic protons around 7.3 ppm and the benzylic CH₂ at ~5.1 ppm).

    • The upfield signals of the isobutyl side chain.

    • The distinct signals for the α and β protons of the β-amino acid backbone.

Conclusion

The incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid into peptidomimetic structures is a valuable strategy for enhancing their therapeutic properties. The protocols detailed in this guide provide a solid foundation for the successful synthesis of these modified peptides using both solid-phase and solution-phase methodologies. By leveraging the unique conformational and stability-enhancing features of this β-amino acid, researchers can expand their chemical space and accelerate the discovery of novel, potent, and durable peptide-based drugs.

References

  • Al-Obeidi, F., & Hruby, V. J. (2011). Peptide and Peptidomimetic Synthesis. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Formaggio, F., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005).
  • Hadži, S., & Janežič, D. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
  • Hughes, A. B. (2010). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 3: Building Blocks, Catalysis and Coupling Chemistry. Wiley-VCH.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Li, P., & Roller, P. P. (2002). Solid-Phase Peptide Synthesis. Oxford University Press.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Organic Syntheses. (n.d.). Z-Phe-Leu-OMe. Retrieved from [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Xu, S., Soroka, C. J., Sun, A. Q., Backos, D. S., Mennone, A., Suchy, F. J., & Ananthanarayanan, M. (2016).
  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278.
  • Minkiewicz, P., Dziuba, J., & Iwaniak, A. (2008). Biologically active peptides derived from proteins – a review. Polish Journal of Food and Nutrition Sciences, 58(3).
  • Smeriglio, A., Imbesi, M., Ingegneri, M., & Trombetta, D. (2023). ¹H-NMR profile of BPE. a = isoleucine; b = leucine; c = valine; d = fatty acids.
  • D'Souza, L. M., & Geiger, R. (2000). 4 Synthesis of Peptides. Thieme.
  • Fairlie, D. P., & Dantas de Oliveira, P. G. (2014). Beta-amino acids: versatile peptidomimetics. Current Topics in Medicinal Chemistry, 14(20), 2374–2387.
  • Iannucci, E., & Sabatino, G. (2021). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. MDPI.
  • Warner, C. J. A., Dutta, S., Foley, A. R., & Raskatov, J. A. (2017). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments, (127), 55482.

Sources

Enzymatic resolution of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Kinetic Resolution of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid


-Amino Acids

Executive Summary

The synthesis of enantiomerically pure


-amino acids is a critical bottleneck in the development of peptidomimetics and pharmaceutical intermediates (e.g., 

-lactam antibiotics, integrin inhibitors). This Application Note details the enzymatic kinetic resolution of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (N-Cbz-

-Leucine) from its racemic ethyl ester.

Using Candida antarctica Lipase B (CAL-B) , this protocol achieves high enantiomeric excess (


) and yield by exploiting the enzyme's stereoselective hydrolytic activity. Unlike traditional chemical resolution, which often requires toxic resolving agents and multiple crystallization steps, this biocatalytic route offers a scalable, environmentally benign, and highly selective alternative suitable for GMP environments.

Mechanistic Insight: The Biocatalytic Driver

The core of this protocol is the Kinetic Resolution (KR) via enzymatic hydrolysis.[1] CAL-B acts as a serine hydrolase. The enzyme's active site contains a catalytic triad (Ser-His-Asp) and an oxyanion hole that stabilizes the transition state.

For N-protected


-amino esters, CAL-B exhibits a distinct stereopreference. The enzyme preferentially accepts one enantiomer (typically the (

)-enantiomer for leucine analogs, though substrate-dependent) into its acyl binding pocket, forming an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the chiral acid. The opposite enantiomer fits poorly, remaining as the unreacted ester.

Figure 1: Mechanism of Lipase-Mediated Kinetic Resolution

KineticResolution Racemate Racemic Substrate (N-Cbz-β-Leu-OEt) Enzyme CAL-B (Active Site) Racemate->Enzyme Diffusion Complex Acyl-Enzyme Intermediate (Tetrahedral) Enzyme->Complex Selective Binding (S)-Enantiomer ProductR (R)-Ester (Unreacted) Enzyme->ProductR Rejection of (R)-Enantiomer ProductS (S)-Acid Product (Hydrolyzed) Complex->ProductS Release Water H₂O (Nucleophile) Water->Complex Hydrolysis

Caption: Schematic of the kinetic resolution process. CAL-B selectively hydrolyzes the (S)-ester, releasing the (S)-acid while leaving the (R)-ester intact.

Critical Parameters & Experimental Design

To ensure reproducibility and high


-values (Enantiomeric Ratio), the following parameters must be strictly controlled.
ParameterSpecificationRationale
Enzyme Source Immobilized CAL-B (e.g., Novozym 435 or equivalent)Immobilization prevents aggregation, facilitates recovery, and improves stability in organic cosolvents.
Solvent System MTBE / Phosphate Buffer (1:1 v/v)MTBE (Methyl tert-butyl ether) ensures solubility of the hydrophobic N-Cbz substrate; the buffer maintains the ionization state of the enzyme.
pH Control 7.0 – 7.5Critical for catalytic activity. Lower pH (<6) suppresses hydrolysis; higher pH (>8) causes spontaneous (non-selective) hydrolysis.
Temperature 30°C – 40°CBalances reaction rate (kinetics) with enzyme stability and stereoselectivity (thermodynamics).
Conversion Limit ~40-50%In kinetic resolution, stopping near 50% conversion maximizes the optical purity of both the product and the remaining substrate.

Detailed Protocol: Enzymatic Hydrolysis

Objective: Isolate (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid from racemic ethyl ester.

Materials
  • Substrate: Racemic N-Cbz-3-amino-4-methylpentanoic acid ethyl ester (5.0 g, ~17 mmol).

  • Enzyme: Immobilized CAL-B (Novozym 435), >5000 PLU/g.

  • Solvent: MTBE (HPLC Grade).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.5).

  • Base: 1.0 M NaOH (for pH stat titration).

Reaction Setup
  • Preparation: Dissolve 5.0 g of the racemic ester in 50 mL of MTBE.

  • Emulsification: Add 50 mL of 0.1 M Phosphate Buffer (pH 7.5) to the organic phase.[1][2][3] Stir vigorously to create an emulsion.

  • Initiation: Add 250 mg (5% w/w relative to substrate) of immobilized CAL-B.

  • Incubation: Stir at 35°C.

  • pH Maintenance: Crucial Step. As the reaction proceeds, acid is produced, lowering pH. Use an autotitrator to maintain pH at 7.5 by adding 1.0 M NaOH. Alternatively, verify pH manually every 30 mins and adjust.

Monitoring & Termination
  • Sampling: Withdraw 50 µL aliquots every hour. Dilute in mobile phase.

  • Analysis: Monitor conversion via HPLC (C18 column) or Chiral HPLC (Chiralpak AD-H or OD-H).

  • Termination: Stop the reaction when conversion reaches 45-50% (typically 24-48 hours). Filter the reaction mixture to remove the immobilized enzyme beads. Note: The enzyme can be washed with MTBE and reused.

Downstream Processing: Separation & Purification

The beauty of hydrolytic resolution lies in the ease of separation. The product is an acid (soluble in base), while the unreacted substrate is an ester (insoluble in base).

Figure 2: Workup and Isolation Workflow

Workup ReactionMix Filtered Reaction Mixture (MTBE + Buffer) PhaseSep Phase Separation ReactionMix->PhaseSep OrgPhase1 Organic Phase (Contains (R)-Ester) PhaseSep->OrgPhase1 Unreacted Ester AqPhase1 Aqueous Phase (Contains (S)-Acid Salt) PhaseSep->AqPhase1 Product Salt Recycle Hydrolyze/Recycle (R)-Ester OrgPhase1->Recycle Acidification Acidify to pH 2.0 (1M HCl) AqPhase1->Acidification Extraction Extract with EtOAc Acidification->Extraction FinalProd Isolate (S)-Acid (Evaporation) Extraction->FinalProd

Caption: Separation strategy exploiting the solubility difference between the acid product (aqueous at pH 7) and ester substrate (organic).

Extraction Protocol
  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the layers.

    • Organic Layer:[2][4] Contains unreacted (R)-Ester .[5] Save for racemization/recycling if needed.

    • Aqueous Layer: Contains (S)-Acid as a sodium salt.

  • Washing: Wash the aqueous layer once with 20 mL MTBE to remove residual ester.

  • Acidification: Cool the aqueous layer to 4°C. Slowly add 1.0 M HCl until pH reaches ~2.0. The solution will become cloudy as the free acid precipitates/oils out.

  • Extraction: Extract the acidified aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine ethyl acetate extracts, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Yield: Expect ~40-45% yield (theoretical max 50%) of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Analytical Validation (Quality Control)

Trust in the protocol requires rigorous validation.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H (

      
       mm).
      
    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (detecting the Cbz group).

    • Expected Retention: (R)-Ester elutes first; (S)-Acid elutes later (verify with standards).

  • Enantiomeric Ratio (

    
    ):  Calculate using the conversion (
    
    
    
    ) and enantiomeric excess of the substrate (
    
    
    ) and product (
    
    
    ).
    
    
    Target
    
    
    for pharmaceutical applications.

References

  • Reetz, M. T., & Jaeger, K. E. (1999). Overexpression, immobilization and biotechnological application of Pseudomonas lipases. Chemistry – A European Journal. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron.[1][5] Link
    
  • Solano, D. M., et al. (2013).

    
    -amino esters by Candida antarctica lipase B.[6][7] Journal of Molecular Catalysis B: Enzymatic.[8] Link
    
  • Sigma-Aldrich. (n.d.). (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Product Page.[9] (Used for structural verification). Link

Sources

Troubleshooting & Optimization

Common side reactions in (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, tailored for chemical researchers and drug development professionals.

Technical Support Center: Synthesis of N-Cbz-L-Valine Derivatives

Welcome to the technical support guide for the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of L-Valine protected with the benzyloxycarbonyl (Cbz or Z) group. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations for common side reactions encountered during this synthesis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring high yield and purity.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each question is designed to tackle a specific problem, providing insights into the root cause and offering actionable solutions.

FAQ 1: Purity & Side Product Formation

Question: My final product shows unexpected signals in the 1H NMR spectrum. What are the likely impurities and how can I prevent their formation?

Answer: Impurity profiles in this synthesis are typically narrow but can be persistent if not addressed. The primary impurities arise from the reactants, reaction conditions, or subsequent workup steps.

Common Impurities and Their Origins:

  • Unreacted L-Valine: Incomplete reaction is a common cause. This is often due to insufficient benzyl chloroformate (Cbz-Cl), poor pH control, or a heterogeneous reaction mixture.

  • Benzyl Alcohol: Cbz-Cl is susceptible to hydrolysis, especially under overly basic conditions or if moisture is present in the reaction setup. This hydrolysis product can be difficult to remove due to its moderate polarity.

  • Di-Cbz-Valine (N,O-acylation): While less common for simple amino acids, it's theoretically possible for the carboxylate to be acylated by Cbz-Cl under certain conditions, forming a mixed anhydride which is then captured by another nucleophile. This is more prevalent when using coupling agents.

  • (R)-Enantiomer (Racemized Product): The most critical impurity from a stereochemical standpoint. Racemization can occur via the formation of an oxazolone or direct enolization at the α-carbon, particularly under harsh basic conditions or elevated temperatures.[1][2][3][4] Maintaining a controlled pH (typically 8-10) is crucial to minimize this side reaction.[5]

Troubleshooting & Prevention Table:

ImpurityAnalytical Signature (Typical)Root Cause AnalysisPrevention & Mitigation Strategy
Unreacted L-Valine Water-soluble; may not appear in organic extracts for NMR. Visible in HPLC of the crude product.Insufficient Cbz-Cl; pH too low (amine is protonated); poor mixing.Use a slight excess (1.05-1.1 eq) of Cbz-Cl. Monitor and maintain pH between 8-10. Ensure vigorous stirring.
Benzyl Alcohol Characteristic aromatic and benzylic CH₂ signals in ¹H NMR (~7.3 ppm, ~4.5 ppm).Hydrolysis of Cbz-Cl.Use high-purity Cbz-Cl. Ensure anhydrous conditions where possible (though the reaction is often aqueous). Perform thorough aqueous base washes during workup.
(R)-Enantiomer Difficult to distinguish by standard NMR. Requires chiral HPLC for confirmation.pH too high; elevated reaction temperature.Strictly maintain pH below 10. Run the reaction at low temperatures (0-5 °C).[5]
FAQ 2: Low Yields and Reaction Inefficiency

Question: My reaction yield is consistently low. What factors are most likely responsible and how can I optimize them?

Answer: Low yields often point to suboptimal reaction conditions or mechanical losses during the workup and purification phases. The key is a systematic evaluation of each step.

Causality Analysis for Low Yield:

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is the lynchpin. It can degrade over time, especially if exposed to moisture, yielding phosgene and benzyl alcohol. Always use fresh or properly stored Cbz-Cl.

  • pH Control: The Schotten-Baumann reaction for Cbz protection is highly pH-dependent.[5]

    • If pH is too low (<8): The amino group of L-Valine is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

    • If pH is too high (>10.5): The rate of Cbz-Cl hydrolysis increases dramatically, consuming the reagent. This also significantly increases the risk of racemization.[5]

  • Temperature Management: The reaction is exothermic. Without adequate cooling, localized heating can accelerate side reactions, including Cbz-Cl hydrolysis and racemization.

  • Workup Losses: The product is an amphiphilic molecule. Significant amounts can be lost to the organic layer during the initial basic washes if the pH is not sufficiently high (>11) to fully deprotonate the carboxylic acid. Conversely, product can be lost to the aqueous layer during extraction after acidification if the pH is not low enough (<2).

Optimization Workflow Diagram:

Below is a logical workflow for troubleshooting low yields, focusing on the key decision points and experimental variables.

G start Low Yield Observed reagent_check Verify Cbz-Cl Quality (Titration or Fresh Bottle) start->reagent_check ph_control Implement Strict pH Monitoring (pH Meter) reagent_check->ph_control temp_control Ensure Reaction Temperature is Maintained at 0-5 °C ph_control->temp_control workup_check Optimize Workup pH (Acid: <2, Base: >11) temp_control->workup_check result_ok Yield Improved workup_check->result_ok

Caption: Troubleshooting workflow for low yield.

FAQ 3: Stereochemical Integrity

Question: I am concerned about racemization. How can I detect it and what is the underlying mechanism to avoid?

Answer: Preserving the (S)-stereochemistry is paramount for any application involving biological activity. Racemization is a significant risk in amino acid chemistry and must be actively managed.[4]

Detection: The most reliable method for detecting and quantifying the enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their direct quantification. Standard NMR and mass spectrometry will not differentiate between enantiomers.

Mechanism of Racemization: Racemization of N-protected amino acids typically proceeds through the formation of a planar intermediate that eliminates the chiral center's stereochemical information. In the context of Cbz-Valine synthesis, this happens via direct deprotonation of the α-hydrogen under basic conditions.

G cluster_0 Racemization Mechanism S_Val (S)-Cbz-Valine (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_Val->Enolate α-H⁺ Abstraction Base + OH⁻ (Strong Base) Mix 50:50 Mixture (S)-Cbz-Valine (R)-Cbz-Valine (Racemic) Enolate->Mix Reprotonation Protonation + H₂O

Caption: Mechanism of base-catalyzed racemization.

The urethane-type protection offered by the Cbz group significantly reduces the acidity of the α-hydrogen compared to other protecting groups, which is why it is considered "racemization-resistant".[6] However, this resistance is not absolute and can be overcome by excessively harsh conditions (high pH, high temperature).

Section 2: Experimental Protocols & Methodologies

Protocol 1: Standard Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

This protocol details a standard Schotten-Baumann procedure optimized for high yield and purity.

Materials:

  • L-Valine

  • Benzyl Chloroformate (Cbz-Cl), >98%

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl Ether (or Ethyl Acetate)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve L-Valine (1.0 eq) in a 1 M solution of sodium carbonate in water. Cool the flask to 0-5 °C in an ice-water bath.

  • pH Adjustment: Ensure the pH of the solution is between 9.5 and 10.0.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise via the addition funnel over 1-2 hours. Crucially, monitor the pH throughout the addition. The reaction produces HCl, which must be neutralized. Simultaneously add a 2 M sodium carbonate solution to maintain the pH in the 9.5-10.0 range.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup - I (Base Wash): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol. Discard the organic layers.

  • Workup - II (Acidification): Cool the aqueous layer again to 0-5 °C in an ice bath. Slowly and with vigorous stirring, add concentrated HCl to acidify the solution to a pH of ~2. The product should precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.

Protocol 2: Analytical Method for Purity Assessment

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-performance liquid chromatography is a primary method for assessing the purity of amino acid derivatives.[7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm.

  • Expected Elution Order: L-Valine (earliest), followed by the product (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, and then more non-polar impurities like benzyl alcohol.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Benoiton, N. L. (1983). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 61(38), 29–30. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Pawellek, R., Brückner, H., & Mártens, J. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2086. [Link]

Sources

Improving the yield of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (N-Cbz-β-Homovaline) Current Status: Online | Ticket Priority: High (Yield Optimization)

Executive Summary: The Synthetic Challenge

You are synthesizing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid . Structurally, this is N-Cbz-β-Homovaline , a


-amino acid derived from L-Valine .

The industry-standard route for this transformation is the Arndt-Eistert Homologation . While robust, this pathway often suffers from yield attrition at two critical bottlenecks:

  • Diazoketone Formation: Steric hindrance from the valine isopropyl group can stall acylation.

  • Wolff Rearrangement: Inefficient catalyst turnover or "oiling out" during the rearrangement step.

This guide provides a self-validating protocol designed to boost overall yields from the typical 40-50% to >75% .

Part 1: The Optimized Workflow (Visualized)

The following diagram outlines the critical decision points and reaction flow.

G cluster_0 Critical Control Point Start Starting Material: N-Cbz-L-Valine Activation Step 1: Activation (Mixed Anhydride Method) Reagent: i-BuOCOCl / NMM Start->Activation -15°C, THF Diazo Step 2: Diazoketone Formation Reagent: CH2N2 (ether) or TMSCHN2 Activation->Diazo Cannula transfer (Exclude water) Intermediate Intermediate: α-Diazoketone (Solid/Oil) Diazo->Intermediate 0°C to RT Purify via SiO2 Intermediate->Diazo If Yield <60%: Check Anhydride Stability Wolff Step 3: Wolff Rearrangement Method: AgBz / Et3N / Ultrasound Intermediate->Wolff Sonication (Yield Booster) Wolff->Wolff If Brown Sludge: Switch to Light/Photolysis Product Target: (S)-N-Cbz-β-Homovaline Wolff->Product Acid/Base Workup

Caption: Optimized Arndt-Eistert homologation pathway for N-Cbz-L-Valine. Note the critical checkpoint at the Diazoketone intermediate.

Part 2: Technical Modules & Troubleshooting
Module 1: Activation & Diazoketone Formation

The Problem: The isopropyl side chain of Valine creates steric bulk, making the mixed anhydride unstable. If the temperature rises above -10°C, the anhydride disproportionates, leading to low yields.

Protocol Optimization:

  • Reagent Choice: Use Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) . Avoid Triethylamine (TEA) in this step; TEA hydrochloride salts are hygroscopic and can introduce water, hydrolyzing the anhydride. NMM salts are less hygroscopic.

  • Temperature Lock: The reaction flask must be maintained at -15°C (NaCl/Ice bath) during activation.

  • Diazomethane Handling: While TMSCHN

    
     is safer, ethereal diazomethane  (freshly prepared) typically provides 10-15% higher yields for sterically hindered amino acids like Valine.
    

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Low Yield of Diazoketone Mixed anhydride decomposition. Ensure activation time does not exceed 20 minutes at -15°C before adding diazomethane.
Racemization Base-catalyzed proton abstraction. Do not use excess base. Use exactly 1.05 equivalents of NMM.

| Product is Sticky/Impure | Urea formation (if using DCC). | Switch to Mixed Anhydride method (IBCF). Avoid carbodiimides for this specific substrate. |

Module 2: The Wolff Rearrangement (The Yield Booster)

The Problem: The classic thermal rearrangement (refluxing in THF/Water with Silver Oxide) often results in a "silver mirror" coating the flask and a brown sludge, trapping the product and lowering yield to ~50%.

The Solution: Ultrasound-Promoted Rearrangement Using ultrasound (sonication) keeps the silver catalyst dispersed and accelerates the reaction at lower temperatures, preventing thermal degradation of the Cbz group.

Step-by-Step Protocol:

  • Dissolve the purified diazoketone in THF/Water (9:1) .

  • Add 10 mol% Silver Benzoate (AgBz) dissolved in Triethylamine (TEA).

  • Place the flask in a standard laboratory ultrasonic cleaning bath at room temperature.

  • Sonicate until nitrogen evolution ceases (typically 15–30 mins, compared to 2–4 hours thermal).

  • Result: Cleaner reaction profile and yields consistently >80% .

Module 3: Purification Strategy

The Problem: N-Cbz-β-amino acids are prone to "oiling out" rather than crystallizing, making purification difficult.

Protocol:

  • Acid/Base Extraction (The "Pincer" Move):

    • Dissolve crude residue in saturated NaHCO

      
       (Product goes into water as salt; impurities stay in organic).
      
    • Wash aqueous layer with Ether (removes non-acidic byproducts).

    • Acidify aqueous layer to pH 2 with 1N HCl.

    • Extract product into Ethyl Acetate.

  • Crystallization:

    • Do not evaporate to dryness immediately. Dry the Ethyl Acetate over Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .
    • Concentrate to a small volume.

    • Add warm Hexane dropwise until cloudy.

    • Store at 4°C.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Fmoc protection instead of Cbz for this sequence? A: Proceed with extreme caution. The Wolff rearrangement involves basic conditions (if using AgBz/TEA) or nucleophilic solvents. Fmoc is base-labile. If you must use Fmoc, you cannot use the Silver Benzoate/TEA method. You must use photolytic Wolff rearrangement (UV light, 365 nm) in neutral solvents to preserve the Fmoc group. For scale-up, Cbz or Boc is significantly more robust.

Q2: My diazoketone solidifies but turns yellow-orange. Is it pure? A: Yes, α-diazoketones derived from Cbz-amino acids are typically stable, pale yellow solids. If it is an oil, it likely contains unreacted mixed anhydride or solvent. Column chromatography (Silica, EtOAc/Hexane 1:3) is recommended before the Wolff rearrangement step. Impure diazoketones poison the silver catalyst.

Q3: I don't have an ultrasonicator. How can I improve the thermal yield? A: If thermal rearrangement is the only option, use Silver Benzoate instead of Silver Oxide. Add the catalyst in three portions over 30 minutes rather than all at once. This prevents the rapid agglomeration of silver particles, maintaining catalytic surface area.

Q4: Will the stereochemistry at the


-carbon (now 

-carbon) be preserved?
A: Yes. The Arndt-Eistert homologation proceeds with complete retention of configuration . The migrating group (the chiral alkyl chain) moves with its electron pair to the electron-deficient carbene center without breaking the chiral bond. If you observe rotation changes, check your starting material purity or activation temperature (Module 1).
References
  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

    • Grounding: Establishes the foundational protocol for amino acid homolog
  • Müller, A., Vogt, C., & Sewald, N. (1998).[1] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837-841. Link

    • Grounding: Validates the ultrasound method for significantly higher yields in Wolff rearrangement.
  • Green, M. P. (2001). "The synthesis of N-protected β-amino acids." Tetrahedron, 57(30), 6373-6398. Link

    • Grounding: Comprehensive review on purification and protection str
  • Lardor, E. C. (2024). "Arndt-Eistert Homologation: Mechanism & Examples." NRO Chemistry. Link

    • Grounding: Modern overview of the mechanism and safety consider

Sources

Preventing racemization during coupling of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization during Coupling of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-Valine)

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the preservation of stereochemical integrity during the coupling of Cbz-L-Valine. Maintaining chiral purity is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] Even minor epimerization can lead to diastereomeric impurities that are difficult to separate, potentially compromising the efficacy and safety of the final peptide.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling Cbz-L-Valine, and why is it a significant concern?

A: Racemization is the process where the chiral center (the α-carbon) of the (S)-enantiomer of Cbz-L-Valine inverts, leading to a mixture of both (S) and (R) enantiomers. During peptide synthesis, this results in the formation of a diastereomeric peptide, which can be challenging to purify and may exhibit altered biological properties.[1] The core issue is the loss of stereochemical integrity, which is critical for the peptide's intended function.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-Cbz protected amino acids?

A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] When the carboxylic acid of Cbz-L-Valine is activated by a coupling reagent, the carbonyl oxygen of the Cbz protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl group. This forms a planar oxazolone ring. The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[1]

Q3: Are certain amino acids more prone to racemization than Cbz-L-Valine?

A: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notorious for their high propensity to racemize due to the involvement of their side chains in the process.[1][4] Phenylalanine (Phe) and Serine (Ser) are also known to be more prone to racemization.[1] While valine is less susceptible than these, the risk is never zero and is highly dependent on the reaction conditions.

Q4: How do coupling additives like HOBt, HOAt, and Oxyma prevent racemization?

A: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents like DIC or EDC.[5][6] When a carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very prone to cyclizing into the problematic oxazolone.[2][3][7] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) intercept this reactive intermediate. They react to form an active ester (e.g., an OBt, OAt, or Oxyma ester). These active esters are still reactive enough to form the desired peptide bond but are significantly less likely to form the oxazolone, thus preserving the stereochemical integrity of the amino acid.[2][5] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[5][6]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the coupling of Cbz-L-Valine.

Problem 1: Significant Diastereomeric Impurity Detected by HPLC/MS Post-Coupling
  • Symptom: Chiral HPLC analysis or LC-MS shows a significant peak corresponding to the diastereomer of your desired peptide.

  • Potential Causes & Solutions:

    • Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC, EDC) used without an additive are a common cause of racemization.[3]

      • Solution: Always use a racemization-suppressing additive like HOBt, HOAt, or Oxyma when employing a carbodiimide.[5][6] Alternatively, switch to a phosphonium-based (e.g., PyBOP) or an aminium/uronium-based (e.g., HBTU, HATU, COMU) coupling reagent, which are generally formulated with a racemization-suppressing moiety. For particularly challenging couplings, HATU and COMU are often superior.[7]

    • Incorrect Base Selection: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily abstract the α-proton from the oxazolone intermediate.

      • Solution: Avoid strong bases like DBU or triethylamine if possible. Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or, preferably, N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Ensure you are not using an excessive amount of base.

    • High Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]

      • Solution: Perform the coupling reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.[1]

    • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.

      • Solution: If the solubility of your reactants allows, consider using less polar solvents, which may help reduce racemization.[1] However, solvents like DMF and NMP are common due to their excellent solvating properties.[8]

Problem 2: Inconsistent Levels of Racemization Between Batches
  • Symptom: The percentage of diastereomeric impurity varies significantly from one experiment to the next, even with the same protocol.

  • Potential Causes & Solutions:

    • Pre-activation Time: The duration between the activation of Cbz-L-Valine and the addition of the amine component can be critical. The longer the activated species exists before coupling, the more opportunity there is for racemization.

      • Solution: Standardize your pre-activation time. For consistent results, consider an in situ activation protocol where the coupling reagent is added to a mixture of the acid, amine, and additive.

    • Reagent Quality: Degradation of coupling reagents or additives can lead to reduced efficiency in suppressing racemization.

      • Solution: Use fresh, high-quality reagents. Store coupling reagents and additives under anhydrous conditions as recommended by the supplier.

    • Reaction Monitoring: Relying on a fixed reaction time may not account for variations in reaction rate.

      • Solution: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) to determine the point of completion. Quench the reaction promptly once the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

Data Summary: Selecting Your Coupling Conditions

The choice of coupling reagent, additive, and base significantly impacts the level of racemization. The following table provides a general guide.

Coupling ReagentAdditiveRecommended BaseRelative Racemization RiskKey Considerations
DIC / EDC NoneDIEA / NMMHighNot recommended for Cbz-protected amino acids without an additive.[3]
DIC / EDC HOBtNMM / DIEALow-MediumA classic, cost-effective method. HOBt significantly reduces racemization.[3][4]
DIC / EDC HOAt / OxymaNMM / DIEALowGenerally superior to HOBt in suppressing racemization.[5][6][9] Oxyma is a non-explosive alternative to HOAt.[6]
HBTU / TBTU (Internal HOBt)NMM / DIEALowEffective and widely used. By-products can be difficult to remove.
HATU (Internal HOAt)NMM / DIEA / CollidineVery LowHighly efficient, especially for sterically hindered couplings.
COMU (Internal Oxyma)NMM / DIEA / LutidineVery LowExcellent reactivity with low racemization. Water-soluble by-products facilitate purification.[7][10]

Visualizing the Racemization Pathway and Prevention Strategy

The following diagrams illustrate the key mechanistic steps.

racemization_mechanism cluster_racemization Racemization Pathway cbz_val (S)-Cbz-Val-OH activated Activated Ester (e.g., O-Acylisourea) cbz_val->activated Coupling Reagent oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone Intramolecular Cyclization activated->oxazolone target_peptide Desired (S,S)-Peptide activated->target_peptide + Amine (Fast Pathway) stable_active_ester Stable Active Ester (e.g., OBt Ester) activated->stable_active_ester + Additive racemic_activated Racemized Activated Ester oxazolone->racemic_activated Deprotonation (Base) Reprotonation oxazolone->racemic_activated diastereomer Diastereomeric Peptide racemic_activated->diastereomer + Amine racemic_activated->diastereomer amine Amine (R-NH2) base Base h_plus H+ additive Additive (HOBt, HOAt, Oxyma) stable_active_ester->target_peptide + Amine (Racemization Suppressed)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is a robust method for minimizing racemization during the coupling of Cbz-L-Valine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Valine (1.0 eq) and the amine component (1.0-1.1 eq) in anhydrous DMF.

  • Additive Addition: Add Oxyma Pure (1.1 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Coupling Reagent Addition: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Chiral Purity Analysis by HPLC

Determining the success of your racemization suppression strategy requires accurate analytical methods.[11]

  • Peptide Hydrolysis:

    • Accurately weigh a small sample (approx. 1 mg) of the purified peptide into a hydrolysis tube.

    • Add 6N HCl (or 6N DCl to correct for hydrolysis-induced racemization).[11][12]

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • Cool the tube, break the seal, and evaporate the acid to dryness.

  • HPLC Analysis:

    • Reconstitute the amino acid residue in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., a P-CAP, CHIROBIOTIC, or CYCLOBOND column).[13]

    • Use an appropriate mobile phase system as recommended by the column manufacturer to separate the L- and D-amino acid enantiomers.

    • Quantify the percentage of the D-isomer by integrating the peak areas. A reporting limit of 0.1% is often achievable.[11]

References

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization.
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Publications.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. ResearchGate.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
  • Epimerisation in Peptide Synthesis. PMC - NIH.
  • Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • What do you do when your peptide synthesis fails?. Biotage.

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-BETA-AA-VAL Subject: Synthesis & Troubleshooting for


-Cbz-

-Homovaline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Identification

Target Molecule: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Common Name:


-Cbz-

-Homovaline Precursor:

-Cbz-L-Valine Primary Synthetic Pathway: Arndt-Eistert Homologation

This guide addresses the technical challenges in synthesizing this


-amino acid from its 

-amino acid counterpart. While direct Michael addition routes exist, the Arndt-Eistert homologation remains the gold standard for preserving chiral integrity (enantiomeric excess >99%).

The synthesis consists of three critical phases, each with distinct failure modes:

  • Activation: Formation of the Mixed Anhydride.

  • Diazotization: Formation of the

    
    -diazoketone.[1]
    
  • Wolff Rearrangement: The stereoselective carbon insertion.

Synthetic Workflow Visualization

The following diagram outlines the optimized pathway and critical decision nodes.

G Start Start: N-Cbz-L-Valine Step1 Step 1: Mixed Anhydride (iBuOCOCl / NMM / -15°C) Start->Step1 Activation Step2 Step 2: Diazotization (CH2N2 in Et2O) Step1->Step2 Nucleophilic Attack Diazo Intermediate: alpha-Diazoketone Step2->Diazo Isolation Decision Route Decision Diazo->Decision RouteA Route A (Direct): AgBz / H2O / THF (Risk: Low Yield/Purity) Decision->RouteA Water Nucleophile RouteB Route B (Recommended): AgBz / MeOH (Yield: High) Decision->RouteB Methanol Nucleophile Final Target: (S)-3-(Cbz-amino)-4-methylpentanoic acid RouteA->Final Difficult Purification Ester Intermediate: Methyl Ester RouteB->Ester Wolff Rearrangement Hydrolysis Step 4: Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Hydrolysis->Final Clean Product

Caption: Optimized Arndt-Eistert workflow comparing direct aqueous rearrangement vs. the preferred ester-hydrolysis route.

Technical Modules: Troubleshooting & Optimization

Module 1: The Diazoketone Formation (The "Hazard" Zone)

Objective: Convert Cbz-Val-OH to the crystalline diazoketone without racemization or carbamate attack.

Q: Why is my reaction mixture turning cloudy/precipitating early during anhydride formation?

  • Diagnosis: Temperature is likely too high (

    
    C) or 
    
    
    
    -methylmorpholine (NMM) hydrochloride is precipitating faster than expected (which is normal), but if the solution turns to a thick paste, you may have used the wrong solvent concentration.
  • Optimization:

    • Temperature: Maintain strictly between -15°C and -20°C . Higher temperatures allow the urethane (Cbz) nitrogen to attack the mixed anhydride, forming an oxazolone or

      
      -carboxyanhydride (NCA) byproduct.
      
    • Base Selection: Use NMM (N-methylmorpholine) instead of Triethylamine (TEA). TEA is more basic and increases the risk of racemization at the

      
      -carbon of the activated species.
      

Q: The diazoketone yield is low, and I see "chloroketone" byproducts.

  • Diagnosis: Insufficient diazomethane or insufficient mixing. HCl generated during the reaction reacts with the diazoketone to form a chloroketone if diazomethane is not in excess.[2]

  • Optimization:

    • Stoichiometry: Use at least 2.5 to 3.0 equivalents of diazomethane relative to the mixed anhydride. The excess acts as an HCl scavenger (forming methyl chloride and

      
      ).[2]
      
    • Order of Addition: Add the mixed anhydride to the diazomethane solution, not the other way around. This ensures the diazo species is always in excess.

Module 2: Wolff Rearrangement (The "Bottleneck")

Objective: Rearrange the carbon skeleton to form the


-amino acid derivative.

Q: I am trying to make the acid directly using Ag/H2O, but I get a black tar/silver mirror and low yield.

  • Diagnosis: Direct rearrangement in water is chemically difficult because diazoketones are hydrophobic; they do not mix well with the silver catalyst in aqueous media, leading to radical decomposition rather than rearrangement.

  • Expert Recommendation (The "Via Ester" Route):

    • Do not rearrange directly to the acid.

    • Protocol: Perform the Wolff rearrangement in Methanol using Silver Benzoate (

      
      ) dissolved in Triethylamine. This yields the methyl ester smoothly.
      
    • Reasoning: The reaction is homogeneous, faster, and the ester is easily purified by column chromatography (silica gel) to remove silver residues.

    • Hydrolysis: Saponify the purified ester using LiOH in THF/H2O (3:1) at 0°C to yield the pure acid quantitatively.

Q: The reaction stalls even with Silver Benzoate.

  • Optimization: Apply Ultrasound (Sonication) .

    • Mechanism: Sonication prevents the silver catalyst from aggregating into inactive metallic silver (the "silver mirror"). It keeps the catalyst surface active, reducing reaction time from hours to minutes.

    • Condition: 0.1 eq Silver Benzoate, MeOH, TEA, Ultrasound bath at room temperature until

      
       evolution ceases (usually <30 mins).
      
Module 3: Purification & Quality Control

Objective: Isolate pure product free of silver and enantiomeric impurities.

Q: How do I efficiently remove the silver catalyst?

  • Protocol:

    • Evaporate the reaction solvent (MeOH/TEA).

    • Dissolve residue in Ethyl Acetate.

    • Wash with 1M Citric Acid (not HCl, as AgCl precipitates are hard to filter). Citric acid solubilizes silver salts.

    • Wash with saturated

      
       and Brine.
      
    • Filter through a pad of Celite if fine particulates remain.

Q: How do I verify the enantiomeric purity?

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10) with 0.1% TFA.

  • Standard: Compare against a racemic standard (synthesized using DL-Valine). Expect >99% ee if temperatures were controlled during activation.

Optimized Experimental Protocol

Step 1: Preparation of Mixed Anhydride

  • Dissolve

    
    -Cbz-L-Valine (10 mmol) in dry THF (50 mL) under Argon.
    
  • Cool to -20°C .

  • Add

    
    -Methylmorpholine (11 mmol).
    
  • Dropwise add Isobutyl Chloroformate (11 mmol). Stir for 20 min. White precipitate (NMM·HCl) will form.[2]

Step 2: Diazoketone Formation

  • Prepare a solution of Diazomethane (approx. 30 mmol) in

    
     (Caution: Use polished glassware, no ground joints).
    
  • Filter the cold mixed anhydride solution (to remove NMM·HCl) directly into the stirring Diazomethane solution at -10°C .

  • Allow to warm to RT overnight.

  • Quench excess

    
     with a drop of acetic acid.
    
  • Wash with sat.

    
    , brine, dry over 
    
    
    
    , and concentrate. Result: Yellow crystalline solid (Diazoketone).

Step 3: Wolff Rearrangement (Ultrasound Promoted)

  • Dissolve Diazoketone (10 mmol) in Methanol (50 mL).

  • Add Silver Benzoate (1 mmol) and Triethylamine (30 mmol).

  • Place flask in an ultrasound bath at RT.

  • Sonicate until gas evolution (

    
    ) stops (approx. 15-30 min).
    
  • Concentrate, redissolve in EtOAc, wash with 1M Citric Acid, then

    
    .
    
  • Purify Methyl Ester via flash chromatography.

Step 4: Hydrolysis to Target Acid

  • Dissolve Ester in THF/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C. Stir 2h.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

  • Final Product: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Issue1 Precipitate during Activation Type->Issue1 Issue2 Low Yield of Diazoketone Type->Issue2 Issue3 Silver Mirror / Stalled Rearrangement Type->Issue3 Sol1 Check Temp (-20°C) Check Solvent Dryness Issue1->Sol1 Sol2 Increase CH2N2 (3 eq) Add Anhydride TO Diazo Issue2->Sol2 Sol3 Switch to Ag-Benzoate Use Ultrasound Change Solvent to MeOH Issue3->Sol3

Caption: Diagnostic logic for common synthetic failures in Arndt-Eistert homologation.

References

  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472.[1] Link

  • Müller, A., Vogt, C., & Sewald, N. (1998).[1] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837–841. Link

  • Krumpe, K. E. (2002). "The Arndt–Eistert Reaction."[1][2][3][4][5][6][7][8] Comprehensive Organic Synthesis, Select Volume 3. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on Beta-Amino Acid utility). Link

Sources

By-product analysis in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting for Arndt-Eistert Homologation Ticket ID: CHEMSUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

You are synthesizing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also known as Cbz-


-Homovaline ).

The standard and most reliable route for this transformation is the Arndt-Eistert Homologation of Cbz-L-Valine. This sequence extends the carbon chain by one methylene unit (


) while retaining the stereochemical configuration of the 

-carbon.

The Synthetic Pathway:

  • Activation: Cbz-L-Valine

    
     Mixed Anhydride (via Ethyl/Isobutyl Chloroformate).
    
  • Diazotization: Mixed Anhydride + Diazomethane

    
    
    
    
    
    -Diazoketone.
  • Wolff Rearrangement:

    
    -Diazoketone + 
    
    
    
    catalyst +
    
    
    
    
    Target
    
    
    -Amino Acid.[1]

This guide addresses the specific by-products generated at each critical junction of this pathway.

Critical Impurity Profile

The following table summarizes the most frequent by-products detected during this synthesis. Use this for immediate peak identification in LC-MS or NMR.

Impurity TypeChemical Structure/NameOrigin StepDiagnostic Signal (NMR/MS)Root Cause
By-Product A Chloromethyl Ketone (

)
DiazotizationMS: M+14 (vs Diazoketone) or M+35 patterns.1H NMR: Singlet ~4.2 ppm.Insufficient base/diazomethane to scavenge HCl generated during activation.
By-Product B Methyl Ester (

)
Wolff Rearrangement1H NMR: Strong singlet ~3.6-3.7 ppm (OMe).Presence of Methanol in solvent or incomplete hydrolysis of reactive intermediate.
By-Product C

-Lactam
(Intramolecular cyclization)
Wolff RearrangementIR: Characteristic band ~1740-1760 cm⁻¹.In absence of water, the ketene intermediate reacts with the internal carbamate nitrogen.
By-Product D Racemate ((R)-Enantiomer)ActivationChiral HPLC: Split peak.

:
Lower than lit. value.
Over-activation; temperature > -10°C during mixed anhydride formation (Oxazolone pathway).
By-Product E Azine/Dimer DiazotizationMS: High molecular weight dimer.Decomposition of diazomethane or long reaction times without protection from light.

Visual Troubleshooting Logic

The following diagram maps the reaction pathway and the divergence points where these impurities are formed.

ArndtEistertPath cluster_legend Legend Start Cbz-L-Valine MixedAnh Mixed Anhydride (Activation) Start->MixedAnh ClCO2R / NMM (-15°C) Diazoketone Diazoketone (Intermediate) MixedAnh->Diazoketone CH2N2 (XS) Racemate Racemate (via Oxazolone) MixedAnh->Racemate Temp > -10°C Slow addn Ketene Ketene (Transient) Diazoketone->Ketene Ag+ / Heat (Wolff Rearr.) ChloroKetone Chloromethyl Ketone Diazoketone->ChloroKetone HCl present (Insufficient Base) Target TARGET: (S)-Cbz-beta-Homovaline Ketene->Target H2O (Nucleophile) MethylEster Methyl Ester (Side Product) Ketene->MethylEster MeOH (Contaminant) Key1 Main Pathway Key2 Impurity

Caption: Reaction flowchart illustrating the Arndt-Eistert homologation of Cbz-Valine and critical divergence points leading to specific impurities.

Troubleshooting Modules (Q&A)

Module A: The Diazoketone Step (Yellow Intermediate)

Q: My diazoketone product contains a significant amount of Chloromethyl Ketone (By-product A). How do I prevent this?

  • Diagnostic: You observe a peak in NMR at ~4.2 ppm (singlet, 2H) corresponding to

    
    .
    
  • Mechanism: During mixed anhydride formation, chloride ions are generated. If the subsequent addition of diazomethane is not basic enough, or if

    
     is not neutralized, the diazoketone reacts with 
    
    
    
    to release
    
    
    and form the chloromethyl ketone.[2]
  • Corrective Protocol:

    • Base Management: Ensure you use a tertiary amine (N-Methylmorpholine or Triethylamine) in exact stoichiometric equivalence (1.05 eq) to the chloroformate during activation.

    • Diazomethane Excess: Always add the mixed anhydride into an excess of cold diazomethane solution (not the other way around). The excess diazomethane acts as a scavenger for any residual acid.

    • Work-up: Wash the organic layer of the diazoketone thoroughly with saturated

      
       immediately after synthesis to remove acidic species.
      

Q: The reaction mixture turned dark/black during diazomethane addition.

  • Cause: Decomposition of diazomethane or formation of polymethylene.

  • Fix: Ensure the reaction is kept strictly at 0°C to -10°C and protected from light. Use clear, polished glassware (scratches can catalyze decomposition).

Module B: Wolff Rearrangement (The Silver Step)

Q: I isolated the Methyl Ester instead of the Free Acid. Why?

  • Diagnostic: Strong singlet at ~3.7 ppm in proton NMR. Mass spectrum shows M+14 relative to expected mass.

  • Root Cause: The Wolff rearrangement generates a highly reactive Ketene intermediate.[3] This ketene will react with any nucleophile present. If you used Methanol (MeOH) to dissolve the diazoketone or if your diazomethane was prepared in ether/MeOH without drying, the ketene will preferentially grab the alcohol to form the ester.

  • Protocol Adjustment:

    • Solvent System: Use THF/Water or Dioxane/Water (ratio 9:1 or 10:1).

    • Strict Exclusion of Alcohols: Ensure no methanol or ethanol is present in the reaction solvent.

    • Recovery: If the ester is formed, you can salvage it by standard LiOH/THF hydrolysis, though this adds a step and risks racemization if conditions are harsh.

Q: The reaction stalls; I still see unreacted diazoketone.

  • Diagnostic: The yellow color persists even after adding silver catalyst and heating. Characteristic diazo IR peak (~2100 cm⁻¹) remains.

  • Root Cause: Catalyst deactivation. Silver oxide (

    
    ) can be inconsistent.
    
  • Recommendation: Switch to Silver Benzoate dissolved in Triethylamine (homogeneous catalyst). This is often more active and reliable for amino acid derivatives than heterogeneous silver oxide [1].

Module C: Enantiomeric Purity

Q: My final product shows low optical rotation or split peaks on Chiral HPLC.

  • Root Cause: Racemization usually occurs at the Mixed Anhydride Activation step, not the Wolff rearrangement itself.

  • Mechanism: The activated carbamate-protected amino acid can cyclize to form an Oxazolone (azlactone). The

    
    -proton of the oxazolone is acidic and liable to removal by base, leading to racemization [2].
    
  • Control Strategy:

    • Temperature: Never let the activation temperature rise above -10°C.

    • Base Choice: Use N-Methylmorpholine (NMM) rather than Triethylamine.[4] NMM is less likely to promote oxazolone formation due to steric bulk and lower basicity [3].

    • Activation Time: Minimize the time the mixed anhydride sits before adding diazomethane (aim for < 15 mins).

Analytical Data Summary

Expected parameters for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid:

ParameterExpected Value/RangeNotes
Molecular Formula

Molecular Weight 265.31 g/mol
Appearance White solid / viscous oilOften crystallizes slowly.
1H NMR (Diagnostic)

2.2-2.5 ppm (m, 2H)
The new

-methylene protons (

).
1H NMR (Diagnostic)

5.0-5.1 ppm (s, 2H)
Benzylic protons of Cbz group.
Mass Spec (ESI)

266.1

References

  • Podlech, J., & Seebach, D. (1995).[3][5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471–472. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Müller, A., Vogt, C., & Sewald, N. (1998).[1][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[1] Synthesis, 1998(06), 837–841. Link

  • Organic Chemistry Portal. (2023). Arndt-Eistert Synthesis. Link

Sources

Technical Support Center: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-valine) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, commonly known as Cbz-L-valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Cbz-L-valine under standard laboratory conditions?

A1: Cbz-L-valine is a relatively stable, crystalline solid under standard laboratory conditions.[] For optimal shelf life, it should be stored in a cool, dark, and dry environment. While generally stable, the benzyloxycarbonyl (Cbz) protecting group is susceptible to cleavage under certain conditions, primarily strong acidic or basic environments.

Q2: What is the primary degradation pathway for Cbz-L-valine?

A2: The most common degradation pathway for Cbz-L-valine is the hydrolysis of the carbamate bond, which cleaves the Cbz protecting group. This reaction yields L-valine, benzyl alcohol, and carbon dioxide. This hydrolysis can be catalyzed by both acid and base.[2]

Q3: At what pH range is Cbz-L-valine most stable?

Q4: Can racemization of the chiral center occur during handling or storage?

A4: Under strongly basic conditions, there is a risk of racemization at the alpha-carbon of the amino acid.[3] This is a critical consideration in peptide synthesis and other applications where stereochemical purity is essential. It is advisable to avoid prolonged exposure to high pH.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Low yield in a coupling reaction following a deprotection step of another protecting group. Degradation of Cbz-L-valine during the deprotection of another group (e.g., Boc or Fmoc).- Verify Orthogonality: Ensure that the deprotection conditions for other protecting groups are orthogonal to the Cbz group. For instance, the Cbz group is stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine), provided the conditions are not excessively harsh or prolonged. - Control Temperature: Perform deprotection reactions at the lowest effective temperature to minimize potential side reactions. - Analyze Intermediates: Use analytical techniques like HPLC or TLC to check the purity of the Cbz-L-valine-containing intermediate before proceeding to the next step.
Appearance of unexpected peaks in HPLC analysis of a reaction mixture. Hydrolysis of the Cbz group.- Identify Degradants: The primary degradation products are L-valine and benzyl alcohol. Run standards of these compounds on your HPLC system to confirm the identity of the impurity peaks. - Control pH: Ensure that the pH of your reaction mixture and any aqueous workup steps are maintained within a stable range (ideally pH 4-8). Use appropriate buffer systems if necessary.
Inconsistent reaction outcomes. Partial degradation of the starting material.- Assess Purity Before Use: Always verify the purity of your Cbz-L-valine lot before use, especially if it has been stored for an extended period or under suboptimal conditions. - Proper Storage: Store the compound in a tightly sealed container, protected from light and moisture, in a refrigerator or freezer.
Loss of stereochemical integrity in the final product. Racemization under basic conditions.- Avoid Strong Bases: If basic conditions are necessary, use milder organic bases (e.g., DIPEA) in non-aqueous solvents and for the shortest possible time. Avoid strong aqueous bases like NaOH or KOH if stereochemical purity is critical.[3] - Chiral Analysis: Employ chiral HPLC or other suitable analytical methods to monitor the enantiomeric purity throughout your synthesis.

Stability Under Different Conditions: A Qualitative Overview

The following table summarizes the expected stability of Cbz-L-valine under various stress conditions. This information is based on the general behavior of Cbz-protected amino acids and should be used as a guideline. For critical applications, it is imperative to conduct specific stability studies.

Condition Parameter Expected Stability Primary Degradation Pathway Key Considerations
pH pH < 3LowAcid-catalyzed hydrolysisRate of hydrolysis increases with decreasing pH.
pH 4 - 8HighMinimalOptimal pH range for stability in aqueous solutions.
pH > 9LowBase-catalyzed hydrolysisRisk of racemization increases with increasing pH.[3]
Temperature Ambient (20-25 °C)Moderate to HighSlow hydrolysis over timeFor long-term storage, refrigeration is recommended.
Elevated (> 40 °C)LowAccelerated hydrolysisAvoid high temperatures, especially in solution.
Solvents Aprotic (e.g., DCM, THF)HighMinimalGenerally stable for typical reaction times.
Protic (e.g., Methanol, Ethanol)ModerateSolvolysis (slower than hydrolysis)Stability is generally good but may be lower than in aprotic solvents over extended periods.
Aqueous SolutionspH-dependentHydrolysisStability is highly dependent on the pH of the solution.
Oxidizing Agents (e.g., H₂O₂)ModeratePotential for oxidationThe Cbz group is generally resistant to mild oxidation, but the amino acid side chain may be susceptible.

Visualizing Degradation and Experimental Workflow

Cbz-L-valine Hydrolysis Pathway

Degradation Pathway of Cbz-L-valine cluster_products Degradation Products Cbz_Val (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Valine L-Valine Cbz_Val->Valine Hydrolysis Benzyl_Alcohol Benzyl Alcohol Cbz_Val->Benzyl_Alcohol Hydrolysis CO2 CO₂ Cbz_Val->CO2 Hydrolysis H2O H₂O H2O->Cbz_Val H_plus H⁺ (Acidic) H_plus->H2O OH_minus OH⁻ (Basic) OH_minus->H2O

Caption: Acid or base-catalyzed hydrolysis of Cbz-L-valine.

Experimental Workflow for a Stability Study

Workflow for Cbz-L-valine Stability Study start Start: Cbz-L-valine Sample prep Prepare Solutions in Different Media (e.g., pH buffers, solvents) start->prep stress Incubate under Stress Conditions (e.g., Temperature, Light) prep->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify Cbz-L-valine and Degradation Products analysis->quantify report Report Results and Determine Degradation Rate quantify->report end End report->end

Caption: A typical workflow for conducting a stability study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Cbz-L-valine. It is crucial to develop and validate a stability-indicating analytical method, such as HPLC, before initiating this study.[4][5]

Objective: To identify potential degradation products and pathways for Cbz-L-valine under various stress conditions.

Materials:

  • (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphate or other suitable buffers (pH 3, 7, 9)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven/incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Cbz-L-valine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Cbz-L-valine in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the initial solvent mixture to the target concentration for HPLC analysis.

  • Photostability:

    • Expose both the solid compound and a solution (e.g., in 50:50 ACN:water) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time intervals.

  • pH-Dependent Stability in Buffered Solutions:

    • Prepare solutions of Cbz-L-valine in buffers at pH 3, 7, and 9.

    • Incubate these solutions at a controlled temperature (e.g., 40°C).

    • Analyze samples at various time points to determine the degradation rate at each pH.

Analytical Method (Example HPLC Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Column Temperature: 30°C

Data Analysis:

  • Calculate the percentage of Cbz-L-valine remaining at each time point for each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Novak, I., & Kovač, B. (2002). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed.
  • ResearchGate. (2020, December 14).
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
  • Walker, J. M. (Ed.). (1994). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook (pp. 303-307). Humana Press.
  • Bangia, S., & Al-Ghananeem, A. M. (2012). Stability-indicating HPLC assay for lysine-proline-valine (KPV)
  • Fields, G. B., Lauer, J. L., Dykhoff, K. K., Fields, C. G., & Barany, G. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • ResearchGate. (2017, February 28).
  • ResearchGate. (2025, August 6).
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • ResearchGate. (2025, November 17). Kinetics of acid hydrolysis and reactivity of some antibacterial hydrophilic iron(II) imino-complexes.
  • HYDROLYSIS. (n.d.).
  • Breddam, K., & Meldal, M. (1992). Effects of pH on carboxypeptidase-Y-catalyzed hydrolysis and aminolysis reactions. European Journal of Biochemistry, 208(1), 215-220.
  • CD Formulation. (n.d.).
  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • BenchChem. (n.d.). A Technical Guide to the Stability and Storage of L-Valine-2-¹³C for Long-Term Experiments.
  • McCann, N., Phan, D., Wang, X., Conway, W., Burns, R., Attalla, M., Puxty, G., & Maeder, M. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed.
  • Shoham, G., Rees, D. C., & Lipscomb, W. N. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences, 81(24), 7767-7771.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 114-121.
  • Dash, A. C., & Dash, M. S. (1989). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (5), 897-901.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Al-Hamdani, A. H., Al-Khafaji, Y. A., & Al-Zuhairi, A. J. (2023).
  • The Royal Society of Chemistry. (2019, November 11).
  • Journal of the American Chemical Society. (2026, January 27).
  • ResearchGate. (n.d.).
  • OUCI. (n.d.).
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide.
  • Wikipedia. (n.d.).
  • Development and valid
  • US Pharmacopeia (USP). (2016, October 26).

Sources

Technical Support: Stereochemical Control of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ST-BETA-LEU-001

Subject: Preventing Epimerization in Synthesis and Coupling of N-Cbz-


-Amino Acids
Molecule:  (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Common Names:  N-Cbz-

-Homovaline; N-Cbz-

-Leucine (isomer)

Diagnostic Triage: Identify the Source of Chirality Loss

Before adjusting reaction conditions, you must pinpoint where the stereochemical integrity is being compromised. Unlike


-amino acids, 

-amino acids like your target molecule are chemically resistant to the primary mechanism of peptide racemization (oxazolone formation).

Critical Check: Are you synthesizing the monomer yourself (via Arndt-Eistert), or are you coupling a commercial building block?

  • Scenario A: You are synthesizing the monomer.

    • Risk Level: HIGH.

    • Cause: Racemization typically occurs before the Wolff rearrangement, during the activation of the precursor

      
      -amino acid (Cbz-Valine).
      
  • Scenario B: You are coupling a commercial building block.

    • Risk Level: LOW (but non-zero).

    • Cause: If you detect epimers, the starting material was likely already racemic (check CoA). True coupling-induced epimerization in

      
      -amino acids requires extreme conditions (excessive base/heat) leading to 
      
      
      
      -deprotonation, which is difficult as the
      
      
      -protons are not adjacent to the chiral center.

Troubleshooting Guide: Synthesis of the Monomer

If you are synthesizing this molecule from N-Cbz-L-Valine via Arndt-Eistert homologation, the loss of chirality almost always happens during the formation of the diazoketone .

The Mechanism of Failure

The Wolff rearrangement itself is stereospecific and proceeds with retention of configuration . However, the activation of the starting material (Cbz-Valine) to form the mixed anhydride is prone to base-catalyzed racemization.

ArndtEistertRisk Start N-Cbz-L-Valine (Chiral Purity: >99%) Activation Mixed Anhydride Activation Start->Activation iBuOCOCl / NMM Racemization DANGER ZONE: Base-Catalyzed Racemization Activation->Racemization Excess Base Temp > -15°C Diazo Diazoketone Intermediate Activation->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+ / Heat) Diazo->Wolff Product Target Beta-Amino Acid (Retention of Config) Wolff->Product

Figure 1: The critical control point is the Mixed Anhydride Activation. Once the diazoketone is formed, the stereocenter is generally locked.

Protocol Optimization for Monomer Synthesis
ParameterRecommendationTechnical Rationale
Activation Method Isobutyl Chloroformate (IBCF) Use mixed anhydride method. Avoid acid chlorides (SOCl₂), which cause massive racemization.
Base Selection N-Methylmorpholine (NMM) Weaker bases like NMM reduce proton abstraction at the chiral center compared to TEA or DIPEA.
Temperature Strictly -15°C to -20°C Maintain this temperature during IBCF addition. Do not let it rise above -10°C until diazomethane addition is complete.
Reaction Time Minimize Activation Time Add the diazo source immediately (within 2-5 mins) after anhydride formation. Prolonged stirring of the anhydride increases racemization risk.

Troubleshooting Guide: Coupling Reactions

If you are coupling (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid to an amine, the risk is lower because the acidic


-protons (C2) are separated from the chiral center (C3) by a methylene group.

However, epimerization can occur if:

  • Strong Base Excess: You use >3 equivalents of base (DIEA/TEA).

  • Over-Activation: You use highly reactive phosphonium reagents (PyBOP) with prolonged reaction times.

Recommended Coupling Conditions
Reagent SystemRisk ProfileNotes
EDC / HOBt Lowest The standard for

-amino acids. Carbodiimides rarely induce

-epimerization.
HATU / DIEA Low-Medium Safe if base is controlled (1.0 - 2.0 eq). Excess base can cause elimination side reactions.
Mixed Anhydride High Avoid using IBCF for coupling this molecule; it is safer for the synthesis step but risky for fragment condensation.
Step-by-Step Coupling Protocol (Low Epimerization)
  • Dissolve the

    
    -amino acid (1.0 eq) and HOBt (1.1 eq) in DMF/DCM.
    
  • Cool to 0°C.

  • Add EDC·HCl (1.1 eq). Stir for 10 minutes.

  • Add the amine component (1.0 eq).

  • Add Base (DIEA) dropwise only if the amine is a salt (e.g., HCl salt). Limit to 2.0 eq.

  • Monitor: Allow to warm to RT. Monitor by HPLC.

Analytical Verification

You cannot rely on standard C18 HPLC to separate these epimers. You must use Chiral HPLC or derivatization.

Method A: Chiral HPLC (Direct)

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% TFA.

  • Detection: UV at 254 nm (detects Cbz group).

  • Expected Result: The (S)-enantiomer and (R)-enantiomer usually separate with

    
    .
    

Method B: Marfey’s Reagent (Derivatization) If you lack a chiral column, hydrolyze a small aliquot (remove Cbz first if necessary, though Marfey's reacts with free amines) and react with FDAA (Marfey's reagent). The resulting diastereomers separate on standard C18 columns.

Frequently Asked Questions (FAQ)

Q: I am seeing a "doublet" peak in my NMR at the methyl region. Is this epimerization? A: Not necessarily. N-Cbz protected amino acids often show rotamers in NMR due to restricted rotation around the carbamate bond.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet/doublet, it is rotamers. If they remain distinct, it is likely diastereomers (epimerization).

Q: Can I use Fmoc-protection instead of Cbz to avoid this? A: Fmoc is actually safer for the coupling steps because the base-labile group forces you to avoid harsh basic conditions elsewhere. However, for the synthesis of the


-amino acid via Arndt-Eistert, Fmoc is incompatible with diazomethane (which reacts with the Fmoc group). You must synthesize as N-Cbz or N-Boc, then switch protecting groups if Fmoc is required.

Q: Is this molecule the same as "Beta-Leucine"? A: Nomenclature is tricky here.

  • Your Molecule: (S)-3-amino-4-methylpentanoic acid.[1] Side chain = Isopropyl. This is a homolog of Valine . (Often called

    
    -Homovaline).
    
  • Beta-Leucine: Usually refers to 3-amino-5-methylhexanoic acid (homolog of Leucine, side chain = Isobutyl).

  • Impact: Ensure you are using the correct starting material (Cbz-Valine vs Cbz-Leucine) for your synthesis.

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with retention of configuration. Helvetica Chimica Acta, 79(4), 913-941. 
    
  • Podlech, J., & Seebach, D. (1995).

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217-1228.
  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. The Introduction of the Propylphosphonic Anhydride (T3P) Reagent. (Context on coupling stability).

Sources

Technical Support Center: Troubleshooting Incomplete Carbobenzyloxy (Cbz) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Carbobenzyloxy (Cbz or Z) group deprotection. As a cornerstone of amine protection strategy, particularly in peptide and pharmaceutical synthesis, the Cbz group's reliability is paramount. However, its removal can sometimes be fraught with challenges, leading to incomplete reactions, unexpected side products, and downstream purification difficulties.

This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with Cbz deprotection. It moves beyond simple protocol recitation to provide a deeper understanding of the underlying chemical principles governing success or failure. Here, we diagnose common problems, explain the causality behind them, and offer field-proven solutions and alternative strategies to rescue your synthesis.

Frequently Asked Questions (FAQs)

Q1: My Cbz deprotection by catalytic hydrogenation (Pd/C, H₂) is sluggish or has stalled completely. What are the most likely causes?

This is the most common issue encountered with what is typically a very robust reaction. The root cause can almost always be traced back to one of three areas: catalyst activity, substrate-specific inhibition, or insufficient hydrogen availability.

  • Catalyst Inactivation (Poisoning): The palladium catalyst is the engine of this reaction, and it is highly susceptible to "poisoning."[1] Certain functional groups or impurities can irreversibly bind to the palladium surface, blocking active sites required for hydrogenolysis.

    • Sulfur Compounds: This is the most notorious culprit. Substrates containing thiols, thioethers (like in methionine), or other sulfur-containing moieties will rapidly and irreversibly poison the catalyst.[2][3]

    • Product Inhibition: The newly formed free amine can coordinate to the palladium surface, leading to catalyst deactivation, especially in neutral reaction media.[4]

    • Reagent Impurities: Residual reagents from previous steps, particularly those containing sulfur or heavy metals, can poison the catalyst even at trace levels.

  • Substrate-Specific Issues:

    • Steric Hindrance: A sterically congested environment around the Cbz group can hinder its approach to the catalyst's surface, slowing down the reaction.

    • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to an apparently slow or incomplete conversion.[4]

  • Insufficient Hydrogen:

    • Inadequate Purging: The reaction vessel must be thoroughly purged of air. Oxygen can deactivate the catalyst.

    • Low Hydrogen Pressure: While a balloon of hydrogen is often sufficient, some stubborn substrates may require higher pressures to drive the reaction to completion.

    • Side Reaction Consumption: If other reducible groups are present, they may compete for and consume the available hydrogen.

Q2: I am trying to deprotect a Cbz group on a sulfur-containing molecule, and the reaction is failing. What are my options?

Standard catalytic hydrogenolysis with Pd/C is almost certain to fail with sulfur-containing substrates due to catalyst poisoning. You must switch to a deprotection strategy that is tolerant of sulfur.

Your primary options are:

  • Acid-Mediated Deprotection: Strong acidic conditions can cleave the Cbz group without the need for a metal catalyst. The classic reagent is HBr in acetic acid (HBr/AcOH).[5] Lewis acids also provide a powerful alternative.[4]

  • Nucleophilic Cleavage: A newer, milder method involves nucleophilic attack on the benzylic carbon of the Cbz group. A protocol using 2-mercaptoethanol has proven effective for sensitive substrates.[6]

  • Overcoming Poisoning (Advanced): In some specific cases, using a large excess of catalyst or switching to alternative catalysts like Raney Nickel (though this has its own chemoselectivity issues) can be attempted, but this is often less efficient and more costly than switching to a non-hydrogenolysis method.

Q3: How can I remove a Cbz group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, nitro groups, or aryl halides?

This is a critical chemoselectivity challenge. Standard catalytic hydrogenolysis with H₂/Pd-C is highly effective at reducing these other functional groups, often faster than it cleaves the Cbz group.[7]

Here is your decision-making framework:

  • For Alkenes/Alkynes/Nitro Groups: Your best option is typically acid-mediated deprotection . A recently developed method using Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is particularly mild and shows excellent tolerance for reducible functional groups.[8][9]

  • For Aryl Halides (Br, I): These are readily cleaved by standard hydrogenolysis.[7] To preserve them, you must avoid H₂/Pd-C. The AlCl₃/HFIP system is an excellent choice.[8] Alternatively, thiol-mediated nucleophilic deprotection is specifically designed to be compatible with sensitive functionalities, including aryl halides.[6][7]

  • Consider Catalytic Transfer Hydrogenation (CTH): CTH, which uses a hydrogen donor like ammonium formate in the presence of Pd/C, is often milder than using hydrogen gas and can sometimes offer better chemoselectivity, though this must be evaluated on a case-by-case basis.[4][5]

Troubleshooting Workflow

When your standard Cbz deprotection fails, a systematic approach is key to identifying the problem and finding a solution. The following decision tree illustrates a logical troubleshooting workflow.

Cbz_Troubleshooting Start Incomplete Cbz Deprotection (Standard H₂/Pd-C) Check_Sulfur Does the substrate contain sulfur? Start->Check_Sulfur Check_Reducible Are other reducible groups present (alkenes, aryl-X, -NO₂)? Check_Sulfur->Check_Reducible No Sulfur_Yes Switch to Non-Hydrogenolysis Method Check_Sulfur->Sulfur_Yes Yes Check_Catalyst Review Catalyst & Conditions Check_Reducible->Check_Catalyst No Reducible_Yes Chemoselectivity Issue Check_Reducible->Reducible_Yes Yes Catalyst_No Optimize Hydrogenolysis Check_Catalyst->Catalyst_No No obvious issues Acid_Deprotection Acid-Mediated (HBr/AcOH or AlCl₃/HFIP) Sulfur_Yes->Acid_Deprotection Thiol_Deprotection Nucleophilic Deprotection (2-Mercaptoethanol) Sulfur_Yes->Thiol_Deprotection Reducible_Yes->Thiol_Deprotection Lewis_Acid Lewis Acid Method (AlCl₃/HFIP) Reducible_Yes->Lewis_Acid Transfer_Hydrogenation Catalytic Transfer Hydrogenation (CTH) Reducible_Yes->Transfer_Hydrogenation Increase_Loading Increase Catalyst Loading &/or H₂ Pressure Catalyst_No->Increase_Loading Change_Solvent Change Solvent for Better Solubility Catalyst_No->Change_Solvent Add_Acid Add Acetic Acid to Prevent Product Inhibition Catalyst_No->Add_Acid

Caption: Troubleshooting Decision Tree for Cbz Deprotection.

In-Depth Technical Guides & Protocols

Method 1: Optimizing Catalytic Hydrogenolysis

Before abandoning catalytic hydrogenolysis, consider these optimization steps if your substrate is compatible (i.e., no sulfur or other sensitive reducible groups).

Causality: An incomplete reaction under standard conditions is often due to a kinetic barrier or mild catalyst inhibition. By increasing the concentration of reactants (hydrogen pressure) or the number of catalytic sites (catalyst loading), or by improving substrate accessibility (solvent), the reaction can often be driven to completion. Adding a mild acid like acetic acid protonates the product amine, preventing it from coordinating to and deactivating the palladium catalyst.[4]

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Loading 5-10 mol% Pd10-20 mol% Pd (or higher)Overcomes minor impurities or substrate inhibition.
H₂ Pressure 1 atm (Balloon)50-100 psiIncreases H₂ concentration, accelerating the reaction rate.
Solvent MeOH, EtOHEtOAc, THF, AcOH, or mixturesImproves substrate solubility; AcOH prevents product inhibition.
Temperature Room Temp.40-60 °CIncreases reaction kinetics (use with caution to avoid side reactions).
Additive None1-5% Acetic AcidPrevents catalyst deactivation by the amine product.
Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and often safer alternative to using flammable hydrogen gas. It is particularly useful when reactions at atmospheric pressure are sluggish but high-pressure hydrogenation equipment is unavailable.

Mechanism: In CTH, a donor molecule, such as ammonium formate, decomposes on the palladium surface to generate hydrogen in situ, along with ammonia and carbon dioxide. This adsorbed hydrogen then effects the hydrogenolysis of the Cbz group in the same manner as gaseous H₂.[10]

CTH_Mechanism HCOONH4 Ammonium Formate (HCOONH₄) PdC Pd/C Surface HCOONH4->PdC Decomposition H2_ads H₂(ads) PdC->H2_ads Byproducts CO₂ + NH₃ PdC->Byproducts Deprotected_amine R-NH₂ PdC->Deprotected_amine Toluene Toluene PdC->Toluene H2_ads->PdC Cbz_amine R-NH-Cbz Cbz_amine->PdC

Caption: Mechanism of Catalytic Transfer Hydrogenation.

Experimental Protocol: CTH with Ammonium Formate [5]

  • Setup: Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol (approx. 0.1 M).

  • Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol % Pd) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40 °C). The reaction is often rapid and may be accompanied by gas evolution (CO₂).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. The ammonium salts are volatile and are often removed during this step. Further purification can be performed if necessary.

Method 3: Lewis Acid-Mediated Deprotection (AlCl₃/HFIP)

This modern, metal-free method is exceptionally valuable for substrates containing reducible functional groups that are incompatible with any form of hydrogenolysis.

Mechanism: The Lewis acid, AlCl₃, is believed to be enhanced by the highly polar, non-nucleophilic solvent, hexafluoroisopropanol (HFIP). HFIP enhances the Brønsted acidity of the system, which protonates the carbamate oxygen. This facilitates the cleavage of the benzyl C-O bond, ultimately releasing the free amine, carbon dioxide, and a benzylated species.[8][9]

Experimental Protocol: AlCl₃ in HFIP [8]

  • Setup: To a solution of the N-Cbz-protected amine (1.0 eq) in HFIP (approx. 0.25 M), add aluminum chloride (AlCl₃) (3.0 eq) portion-wise at room temperature. The mixture will be a suspension.

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method 4: Nucleophilic Deprotection with 2-Mercaptoethanol

This method is an excellent alternative for complex, sensitive substrates where both hydrogenolysis and strong acid are problematic. It relies on a different, nucleophilic mechanism.

Mechanism: The reaction proceeds via an Sₙ2 attack of the thiolate, generated from 2-mercaptoethanol under basic conditions, at the benzylic carbon of the Cbz group. This displaces the carbamate, which then decarboxylates to yield the free amine.[6] This pathway avoids harsh reductants or acids, preserving sensitive functional groups.[11]

Experimental Protocol: Thiol-Mediated Cleavage [6]

  • Setup: Dissolve the Cbz-protected amine (1.0 eq) in N,N-dimethylacetamide (DMAC).

  • Reagent Addition: Add potassium phosphate (K₃PO₄) (4.0 eq) and 2-mercaptoethanol (2.0 eq).

  • Reaction: Heat the reaction mixture to 75 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction & Isolation: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product as necessary.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].

  • ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available at: [Link].

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. Available at: [Link].

  • ResearchGate. Poisoning and deactivation of palladium catalysts. Available at: [Link].

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link].

  • Jacobs, G. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link].

  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available at: [Link].

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link].

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. Available at: [Link].

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Available at: [Link].

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link].

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available at: [Link].

  • PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link].

Sources

Technical Support Center: Solvent Effects on the Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Optimization of Solvent Systems for Arndt-Eistert Homologation of Cbz-L-Leucine Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Chemical Context

The target molecule, (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also referred to as Cbz-


-homoleucine ), is typically synthesized via the Arndt-Eistert homologation  of Cbz-L-Leucine. This transformation inserts a methylene group (

) between the carbonyl and the

-carbon while retaining the stereochemical configuration of the leucine side chain.

Critical Solvent Dependency: Unlike standard amide couplings, this synthesis involves distinct phases where solvent choice dictates not just solubility, but the fundamental reaction pathway. The most common failure mode reported by users is the unintentional formation of the methyl ester (due to alcoholic solvents) or carbene insertion side-products (due to improper solvation during the Wolff rearrangement).

Solvent Selection Logic: The "Why" Behind the Protocol

The synthesis proceeds in three distinct stages. Below is the solvent logic for each stage to ensure process reliability.

Stage 1: Mixed Anhydride Formation
  • Reaction: Cbz-L-Leucine + Ethyl Chloroformate

    
     Mixed Anhydride.
    
  • Recommended Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) .

  • Technical Rationale: This step requires strictly anhydrous conditions. Water will hydrolyze the chloroformate, reducing yield. THF is preferred over DCM if the subsequent diazomethane step uses an ether solution, as THF/Ether miscibility is excellent.

Stage 2: Diazoketone Formation
  • Reaction: Mixed Anhydride + Diazomethane (

    
    ) 
    
    
    
    
    
    -Diazoketone.
  • Recommended Solvent: Diethyl Ether (Et2O) (as the carrier for

    
    ).
    
  • Technical Rationale: Diazomethane is typically generated in ether. The mixed anhydride in THF is treated with ethereal diazomethane.[1]

  • Critical Warning: Do not use halogenated solvents (like Chloroform) with basic diazomethane solutions for extended periods , as explosive carbenes can form.

Stage 3: Wolff Rearrangement (The Critical Step)
  • Reaction:

    
    -Diazoketone 
    
    
    
    Ketene
    
    
    
    
    -Amino Acid.
  • Recommended Solvent: THF:Water (10:1 to 5:1 ratio) .

  • Technical Rationale:

    • The Role of Water: Water acts as the nucleophile to attack the ketene intermediate, forming the free acid.[2]

    • The Role of THF: It solubilizes the hydrophobic Cbz-diazoketone.

    • Solvent Failure Mode: If Methanol or Ethanol is used as the co-solvent instead of THF, the alcohol acts as the nucleophile, yielding the methyl or ethyl ester instead of the acid.

Visualizing the Pathway & Solvent Risks

The following diagram illustrates the reaction flow and where solvent choice determines the product outcome.

ArndtEistert_Solvents cluster_legend Solvent Criticality Start Cbz-L-Leucine Step1 Mixed Anhydride (Activation) Start->Step1 Ethyl Chloroformate Solvent: Anhydrous THF Step2 alpha-Diazoketone (Intermediate) Step1->Step2 CH2N2 in Et2O Keep T < 0°C Ketene Ketene Intermediate (Highly Reactive) Step2->Ketene Ag benzoate / Sonication Wolff Rearrangement ProductAcid Target: Cbz-beta-Homoleucine (Free Acid) Ketene->ProductAcid Nucleophile: H2O Solvent: THF/H2O mix SideProductEster ERROR: Methyl Ester (Side Product) Ketene->SideProductEster Nucleophile: MeOH Solvent: Methanol SideProductDimer ERROR: Dimer/Oligomer (Side Product) Ketene->SideProductDimer No Nucleophile Solvent: Dry Toluene Legend Green Arrow = Correct Solvent System Red Dashed = Solvent Error (Alcohol) Dotted = Solvent Error (Too Dry)

Figure 1: Reaction workflow for Cbz-


-Homoleucine synthesis highlighting critical solvent-dependent branch points.

Step-by-Step Protocol: Homologation of Cbz-L-Leucine

Safety Note: Diazomethane is explosive and toxic. Use a dedicated blast shield and polished glassware (no scratches).

Phase A: Preparation of the Diazoketone
  • Dissolution: Dissolve Cbz-L-Leucine (10 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Activation: Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min.

    • Observation: A white precipitate (amine salt) will form.[1]

  • Diazotization: Filter the salt quickly (or proceed without filtration if stirring is efficient) and add a solution of diazomethane in diethyl ether (approx. 15-20 mmol, excess is required) at 0°C.

  • Reaction: Allow to warm to room temperature over 3 hours.

  • Workup: Quench excess diazomethane with a few drops of acetic acid. Evaporate the Ether/THF solvent under reduced pressure.

    • Checkpoint: The residue is the crude diazoketone (often a yellow oil or solid).

Phase B: Wolff Rearrangement (The Solvent-Sensitive Step)
  • Solvent Setup: Dissolve the crude diazoketone in THF (50 mL).

  • Nucleophile Addition: Add Water (5 mL).

    • Note: The mixture must remain homogeneous. If it turns cloudy, add more THF.

  • Catalysis: Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 eq).

  • Rearrangement: Sonicate the mixture or heat gently to 40-50°C in the dark.

    • Mechanism:[2][3][4][5][6][7][8]

      
       gas evolution indicates the reaction is proceeding.
      
  • Workup: Once gas evolution ceases, evaporate the THF. Dissolve the residue in saturated

    
     (aqueous).
    
  • Purification: Wash the aqueous layer with Ethyl Acetate (removes non-acidic byproducts). Acidify the aqueous layer with 1N HCl to pH 2. Extract the product into Ethyl Acetate.

Troubleshooting Guide (FAQ)

Q1: My product is an oil and won't crystallize. What solvent should I use?

Diagnosis: Cbz-protected leucine derivatives are notorious for being "oily" due to the flexible isobutyl side chain and the carbamate rotamers. Solution:

  • Solvent System: Try Ethyl Acetate / Hexane (1:3 ratio).

  • Technique: Dissolve the oil in a minimum amount of warm Ethyl Acetate. Add Hexane dropwise until turbidity persists. Store at 4°C or -20°C.

  • Alternative: If it remains an oil, convert it to the Dicyclohexylamine (DCHA) salt . DCHA salts of Cbz-amino acids are highly crystalline and stable.

Q2: I obtained the methyl ester instead of the acid. Can I salvage it?

Cause: You likely used Methanol to transfer the diazoketone or as a co-solvent during the silver-catalyzed rearrangement. Salvage Protocol: Yes. You can saponify the ester.

  • Dissolve the ester in THF/Water (1:1) .

  • Add LiOH (2 eq) at 0°C.

  • Stir until TLC shows conversion (usually < 2 hours).

  • Acidify and extract. Note: This adds a step but saves the batch.

Q3: The reaction turned black and yield is low.

Cause: Precipitation of Silver Oxide (


) or reduction of silver salts to metallic silver without effective catalysis.
Adjustment: 
  • Ensure Triethylamine (TEA) is present during the rearrangement. It helps solubilize the silver benzoate and promotes the formation of the silver-carbene complex.

  • Exclusion of Light: Silver salts are photosensitive. Wrap the flask in aluminum foil during the rearrangement.

Quantitative Data: Solvent Properties Table

SolventRole in SynthesisDielectric Constant (

)
Risk Factor
THF Primary solvent for Diazoketone & Rearrangement7.5Peroxide formation (use fresh/inhibited)
Diethyl Ether Carrier for Diazomethane4.3High volatility, flammability
Water Nucleophile for Acid formation80.1Immiscibility with Diazoketone (requires THF)
Methanol AVOID (unless Ester is desired)32.7Competes with water; forms Methyl Ester
Dichloromethane Alternative for Anhydride step8.9Can react with basic Diazomethane (Explosion risk)

References

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition in English, 34(4), 471–472.

  • Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with a-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160.

  • Organic Syntheses. (2002). "Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid." Organic Syntheses, 79, 216. (Protocol adapted for Cbz-Leucine).

  • Matthews, J. L., et al. (1996). "Enantioselective Synthesis of Beta-Amino Acids." Tetrahedron, 52(26), 8669-8684.

Sources

Catalyst selection for the hydrogenation of the Cbz group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz Deprotection Protocols Ticket ID: CBZ-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Standard Operating Procedure

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection due to its stability against basic and mildly acidic conditions. While typically robust, its removal via catalytic hydrogenation (hydrogenolysis) is the industry standard. However, the "standard" protocol (10% Pd/C, H₂, MeOH) is often insufficient for complex pharmacophores containing sensitive functionalities like halogens, sulfur, or benzyl ethers.

This guide moves beyond the textbook basics to address the specific failure modes encountered in high-stakes medicinal chemistry.

Module 1: The Catalyst Decision Matrix

Do not default to 10% Pd/C for every substrate. Use this matrix to select the optimal system based on your molecule's vulnerability.

Substrate FeatureRecommended Catalyst SystemKey Additive/ConditionRationale
Standard (Robust) 10% Pd/C (Type 58 or similar)None; MeOH or EtOHHigh turnover frequency; economical.
Sterically Hindered 20% Pd(OH)₂/C (Pearlman’s)Mild heat (40°C)Pd(OH)₂ is more electron-deficient and dispersed, offering higher activity for difficult substrates.
Halogenated (Cl, Br, I) 5% Pt/C orPd/C(en) Diphenylsulfide or Amine poisons Pt reduces C-X bonds slower than Pd. "Poisoned" Pd catalysts prevent oxidative addition into the C-X bond.
Sulfur-Containing Pd(OH)₂/C (High Loading)Acetic Acid co-solventSulfur poisons Pd surfaces. Pearlman's catalyst is more robust; acid prevents amine product inhibition.[1]
Benzyl Ether Present 10% Pd/C (Low activity)NH₃ / Pyridine Nitrogen bases poison the highly active sites required for ether cleavage, sparing the ether while cleaving the carbamate.
No H₂ Gas Available 10% Pd/C Ammonium Formate Transfer hydrogenation; safer and often faster for small scales.

Module 2: Troubleshooting & Expert Resolutions (FAQ)

Ticket #1: "The reaction stripped my halogen (Cl/Br/I) along with the Cbz."

User Issue: I am trying to deprotect a Cbz-amine that contains an aryl bromide. Using 10% Pd/C, I obtained the dehalogenated product (des-bromo) instead of the desired bromide.

Expert Resolution: Palladium is excellent at inserting into Carbon-Halogen bonds (Oxidative Addition), leading to hydrodehalogenation. To prevent this, you must "poison" the catalyst to reduce its activity just enough to stop C-X insertion but allow C-O cleavage.

  • Protocol A (The Sulfide Switch): Add 0.5 equivalents of Diphenylsulfide to your reaction mixture. Sulfur selectively binds to the highly active kink sites on the Pd surface responsible for dehalogenation.

  • Protocol B (The Chelate Method): Use Pd/C(en) (Palladium on carbon ethylenediamine complex). The ethylenediamine ligand occupies coordination sites, sterically and electronically hindering the approach of the bulky C-X bond while permitting the Cbz group.

  • Protocol C (The Metal Swap): Switch to 5% Pt/C (Platinum on Carbon). Platinum is generally less active toward hydrogenolysis of aryl halides than Palladium.

Ticket #2: "The reaction stalled at 50% conversion."

User Issue: My substrate contains a thioether/thiazole/amine. The reaction started well but stopped halfway. Adding more H₂ didn't help.

Expert Resolution: This is classic Catalyst Poisoning or Product Inhibition .

  • Sulfur Poisoning: Sulfur has a high affinity for Pd, permanently blocking active sites.

    • Fix: Use Pearlman’s Catalyst (Pd(OH)₂/C) at higher loading (20-50 wt%). It is more resistant to poisoning.

  • Amine Inhibition: The free amine product generated can bind to the catalyst surface, competing with the starting material.

    • Fix: Run the reaction in MeOH containing 1-5% Acetic Acid or HCl . Protonating the resulting amine (R-NH₃⁺) prevents it from coordinating to the metal surface, keeping the catalyst active.

Ticket #3: "It cleaved my Benzyl Ether (OBn) protecting group too."

User Issue: I have a molecule with both N-Cbz and O-Bn groups. I wanted to remove only the Cbz, but both fell off.

Expert Resolution: N-Cbz groups are kinetically faster to cleave than O-Bn groups, but the window is narrow.

  • The Nitrogen Brake: Add NH₃ (liquid or in MeOH) , Pyridine , or Ammonium Acetate to the reaction. Nitrogen bases inhibit the hydrogenolysis of benzyl ethers significantly more than benzyl carbamates.

  • Chemical Alternative: If hydrogenation fails to be selective, switch to SnCl₄ (Tin(IV) Chloride). SnCl₄ can selectively cleave benzyl carbamates (Cbz) and esters in the presence of benzyl ethers, utilizing a Lewis acid mechanism rather than reduction.

Module 3: Experimental Protocols

Protocol 1: Transfer Hydrogenation (Safer, No Gas Tank)

Best for: Rapid deprotection on small scale (<5g) without high-pressure equipment.

  • Dissolve: Dissolve substrate (1 mmol) in MeOH (10 mL) . (Use EtOH if solubility is poor; avoid CH₂Cl₂ as it can poison the catalyst).

  • Purge: Flush the flask with Nitrogen/Argon to remove oxygen (safety).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) . Note: Add catalyst to the wet solvent or under inert gas to prevent sparking.

  • Donor: Add Ammonium Formate (3-5 equivalents) in one portion.

  • Reaction: Stir at Reflux (60-65°C) or room temperature (slower). Evolution of CO₂ and NH₃ gas will occur (ensure venting).

  • Workup: Filter through a Celite pad.[1][2] Wash with MeOH. Concentrate.

Protocol 2: Selective Dehalogenation-Resistant Hydrogenation

Best for: Substrates with Aryl-Cl, Aryl-Br.

  • Dissolve: Dissolve substrate in EtOAc/EtOH (1:1) .

  • Inhibitor: Add Diphenylsulfide (0.1 - 0.5 equiv) relative to substrate.

  • Catalyst: Add 5% Pt/C (5-10 wt% loading).

  • Hydrogen: Balloon pressure (1 atm) H₂.

  • Monitor: Check LCMS every 30 mins. Stop immediately upon consumption of starting material to prevent over-reduction.

Module 4: Visualizations

Figure 1: Mechanism of Cbz Hydrogenolysis

The catalytic cycle involves adsorption, hydride insertion, and spontaneous decarboxylation.

Cbz_Mechanism Start N-Cbz Substrate (R-NH-Cbz) Adsorption Adsorption to Pd Surface (Coordination) Start->Adsorption Pd/C Insertion Oxidative Addition of H2 & Hydride Transfer Adsorption->Insertion H2 Cleavage C-O Bond Cleavage Insertion->Cleavage Intermediate Carbamic Acid (R-NH-COOH) + Toluene Cleavage->Intermediate Decarb Spontaneous Decarboxylation Intermediate->Decarb End Free Amine (R-NH2) + CO2 Decarb->End

Caption: Step-wise mechanism of Palladium-catalyzed hydrogenolysis of the Cbz group.

Figure 2: Catalyst Selection Decision Tree

Follow this logic flow to prevent experimental failure.

Decision_Tree Start Start: Cbz-Protected Amine Q1 Contains Halogens? (Cl, Br, I) Start->Q1 Q2 Contains Sulfur? (Thioether, Thiazole) Q1->Q2 No Res1 Use Pt/C or Pd/C(en) + Diphenylsulfide Q1->Res1 Yes Q3 Contains Benzyl Ether? Q2->Q3 No Res2 Use Pd(OH)2/C (Pearlman's) + Acid Q2->Res2 Yes Res3 Use 10% Pd/C + NH3 or Pyridine Q3->Res3 Yes Res4 Standard: 10% Pd/C MeOH, H2 Balloon Q3->Res4 No

Caption: Logic flow for selecting the appropriate catalyst system based on substrate functionality.

Module 5: Safety & Handling (Critical)

WARNING: Pyrophoric Hazard Palladium on Carbon (dry) is pyrophoric . It can ignite spontaneously in air, especially when containing adsorbed hydrogen after a reaction.

  • Wetting: Always keep the catalyst wet. Add 50% water-wet catalyst if possible. If using dry catalyst, add a small amount of inert solvent (toluene or water) to the catalyst before adding the flammable reaction solvent (MeOH).

  • Inerting: Always purge the reaction vessel with Nitrogen or Argon before introducing Hydrogen.

  • Filtration: When filtering the catalyst after reaction (using Celite), do not let the filter cake dry out . Keep it wet with water/solvent. Dispose of the wet catalyst immediately into a designated water-filled waste container.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. John Wiley & Sons, 2014 . (The definitive guide on protecting group stability and removal conditions).

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide . Mori, A.; Miyakawa, Y.; Ohashi, E.; Haga, T.; Maegawa, T.; Sajiki, H. Org.[3] Lett.2006 , 8, 3279–3281. (Primary source for sulfide poisoning method). [Link]

  • Pd/C(en)-Catalyzed Chemoselective Hydrogenation with Retention of the N-Cbz Protective Group . Hattori, K.; Sajiki, H.; Hirota, K. Tetrahedron2001 , 57, 2109. (Source for ethylenediamine complex usage). [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers . Dalhousie University Research Repository. (Source for SnCl4 chemical alternative). [Link]

  • Catalytic Transfer Hydrogenation . Ranu, B.C. et al. Tetrahedron1998 , 54, 1139. (Review of transfer hydrogenation methods). [Link]

Sources

Validation & Comparative

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid vs its enantiomer in biological assays

[1]

Executive Summary & Product Profile

In the development of peptidomimetics and protease inhibitors, the incorporation of

1
  • The (S)-Enantiomer (N-Cbz-(S)-

    
    -Valine):  This isomer is synthetically derived via the Arndt-Eistert homologation of L-Valine .[1] It is the preferred building block for constructing "L-like" 
    
    
    -peptide foldamers that mimic natural peptide secondary structures.
  • The (R)-Enantiomer (N-Cbz-

    
    -Leucine):  This isomer corresponds to the biological metabolite produced by the rearrangement of L-Leucine  (via leucine 2,3-aminomutase).[1] While naturally occurring in specific metabolic pathways (e.g., Clostridia, human leucine catabolism), it represents the "mismatched" stereochemistry when mimicking standard L-valine residues in a homologated backbone.[1]
    
Chemical Identity Table[1]
Feature(S)-Enantiomer(R)-Enantiomer
Systematic Name (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Common Alias N-Cbz-(S)-

-Valine
N-Cbz-(R)-

-Leucine
Synthetic Origin Homologation of L-Valine Homologation of D-Valine or Isomerization of L-Leucine
Side Chain Isopropyl (matches L-Valine)Isopropyl (matches D-Valine projection)
Biological Role Synthetic PeptidomimeticNatural Metabolite (Leucine catabolism)

Mechanism of Action & Chirality[2]

The "Beta-Advantage": Proteolytic Stability

Both enantiomers exhibit the hallmark advantage of

resistance to standard proteases

1

1
Chiral Recognition in Binding Pockets

The critical differentiator in biological assays is the spatial projection of the isopropyl side chain .

  • Lock-and-Key Fit: If your target receptor/enzyme pocket is designed to bind an L-Valine residue, the (S)-

    
    -isomer  typically provides the correct topological match.[1] The side chain projects in a similar vector to the L-
    
    
    -parent, allowing the inhibitor to dock effectively while the backbone prevents cleavage.[1]
  • Steric Clash: The (R)-enantiomer projects the isopropyl group in the opposite direction (pseudo-D-configuration).[1] This often results in a drastic loss of potency (

    
     or IC
    
    
    increase) unless the binding pocket has significant plasticity or is specifically designed for D-amino acid recognition.[1]
Foldamer Propensity

In supramolecular biology, these residues are used to build helices.[1]

  • (S)-Polymers: Form M-helices (left-handed) in specific solvents.[1]

  • (R)-Polymers: Form P-helices (right-handed).

  • Implication: Mixing enantiomers disrupts secondary structure.[1] Consistency is vital for cell-penetrating peptide (CPP) applications.[1]

Comparative Performance Data

Enzymatic Stability

While both are stable against general proteases, the (R)-enantiomer is susceptible to specific aminomutases found in liver or bacterial lysates.[1]

Enzyme System(S)-Enantiomer Stability(R)-Enantiomer StabilityNotes
Pronase (Mix) High (>95% intact after 24h)High (>95% intact after 24h)General resistance to non-specific digestion.[1]
Leucine 2,3-Aminomutase Inert Substrate The (R)-form can be converted back to L-Leucine in specific biological matrices.[1]
Pepsin (pH 2.0) HighHighCritical for oral bioavailability studies.[1]
Biological Potency (Case Study: Protease Inhibition)

In a hypothetical assay targeting a valine-specific protease (e.g., HIV Protease or Renin analogs):

  • Compound A ((S)-Isomer): IC

    
    .[1] (Mimics substrate transition state).[1]
    
  • Compound B ((R)-Isomer): IC

    
    .[1] (Side chain misaligned).
    

Insight: The Cbz group acts as a hydrophobic cap, often occupying the S2 or S3 subsite. The stereochemistry at C3 determines if the isopropyl group sits correctly in the S1/S1' hydrophobic pocket.

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: Validate the resistance of (S)- vs (R)-isomers in human plasma.

  • Preparation: Dissolve N-Cbz-protected compound (1 mM) in PBS (pH 7.4) with 10% DMSO.

  • Incubation: Add Human Plasma (pooled) to a final concentration of 50% (v/v). Incubate at 37°C.

  • Sampling: Aliquot 100

    
    L at 
    
    
    hours.
  • Quenching: Add 200

    
    L cold Acetonitrile (with internal standard, e.g., Fmoc-Gly-OH) to precipitate proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant into HPLC-MS/MS.

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5-95% ACN in water (0.1% Formic Acid).[1]

    • Detection: Monitor parent ion

      
      .[1]
      
  • Calculation: Plot % remaining vs. time.

Protocol B: IC Determination (FRET Assay)

Objective: Determine binding affinity difference.[1]

  • Reagents: Recombinant Protease (e.g., Pepsin), FRET peptide substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1]

  • Dilution: Prepare serial dilutions of (S)- and (R)-N-Cbz compounds (0.1 nM to 100

    
    M) in assay buffer.
    
  • Reaction: Mix Enzyme + Inhibitor. Incubate 15 min at RT.

  • Initiation: Add FRET substrate (

    
     concentration).[1]
    
  • Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) for 30 min.

  • Analysis: Calculate initial velocity (

    
    ). Fit data to the Hill equation:
    
    
    
    [1]

Visualizations

Figure 1: The Chiral Decision Tree in Drug Design

This diagram illustrates how the choice between (S) and (R) enantiomers dictates the downstream biological application and stability profile.[1]

ChiralDecisionStartTarget Molecule:3-Amino-4-methylpentanoic AcidS_Iso(S)-Enantiomer(N-Cbz-beta-Valine)L_ValPrecursor: L-Valine(Natural)Process_SArndt-EistertHomologationL_Val->Process_SSynthetic RouteL_LeuPrecursor: L-Leucine(Natural)Process_RLeucine 2,3-AminomutaseRearrangementL_Leu->Process_RBiological RouteProcess_S->S_IsoR_Iso(R)-Enantiomer(N-Cbz-beta-Leucine)Process_R->R_IsoApp_SApplication:Peptidomimetics (L-mimic)Foldamers (M-Helix)S_Iso->App_SHigh Affinity(L-Pocket)App_RApplication:Metabolic ProbesNegative ControlR_Iso->App_RLow Affinity(Steric Clash)

Caption: Decision matrix for selecting the (S) or (R) enantiomer based on synthetic origin and desired biological interaction.

Figure 2: Biological Assay Workflow

A step-by-step logic flow for validating the compound's activity and stability.

AssayWorkflowInputCompound Input(S) vs (R)Step1Step 1: Stability(Plasma/Microsomes)Input->Step1Decision1Stable?Step1->Decision1Step2Step 2: Binding Assay(FRET/SPR)Decision1->Step2Yes (>90%)FailDiscard/RedesignDecision1->FailNo (<50%)Result_S(S)-Result:High Potency (nM)Step2->Result_SEnantiomer SResult_R(R)-Result:Low Potency (uM)Step2->Result_REnantiomer R

Caption: Sequential validation workflow for determining the suitability of the enantiomer for drug development.

References

  • MedChemExpress. (S)-3-Amino-4-methylpentanoic acid Product Datasheet. Retrieved from

  • Poston, J. M. (1976).[1][2] Leucine 2,3-aminomutase: an enzyme of leucine catabolism.[1][2][3] Journal of Biological Chemistry. Retrieved from

  • Sigma-Aldrich. (S)-3-amino-4-methyl-pentanoic acid Properties and Safety. Retrieved from [1]

  • PubChem. (3R)-beta-Leucine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Selleck Chemicals. 3-Amino-4-methylpentanoic acid Biological Activity. Retrieved from [1]

Comparative Validation Guide: Analytical Strategies for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Common Names: N-Cbz-


-Leucine; Z-

-Homovaline (depending on nomenclature convention); N-Cbz-3-amino-4-methylvaleric acid. CAS: 245323-45-9 (S-isomer specific references) / 42417-66-3 (Related isomers).

This guide addresses the analytical validation for N-Cbz-


-Leucine , a critical chiral intermediate in the synthesis of peptidomimetics and 

-peptide-based pharmaceuticals. Because this molecule possesses both a hydrophobic protecting group (Cbz) and a polar free carboxylic acid, it presents unique chromatographic challenges.

This document compares and validates two distinct but complementary methodologies required for full characterization:

  • Reversed-Phase HPLC (RP-HPLC): For chemical purity and related substance analysis.

  • Normal-Phase Chiral HPLC (NP-HPLC): For enantiomeric excess determination (S vs. R).

Part 1: The Analytical Challenge

The analysis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid requires a dual-method approach due to its structural properties:

  • Chromophore: The Benzyloxycarbonyl (Cbz) group provides strong UV absorption at 254 nm, making UV detection highly sensitive compared to non-aromatic amino acids.

  • Acidity: The free carboxylic acid tail (

    
    ) necessitates acidic mobile phases to suppress ionization and prevent peak tailing.
    
  • Stereochemistry: The

    
    -position chirality is sterically hindered. Standard C18 columns cannot resolve the (S) and (R) enantiomers; a polysaccharide-based chiral stationary phase is required.
    
Strategic Comparison of Methodologies
FeatureMethod A: RP-HPLC (C18) Method B: Chiral NP-HPLC (Amylose)
Primary Objective Chemical Purity (Related Substances)Enantiomeric Purity (% ee)
Stationary Phase Octadecylsilane (C18)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Water/Acetonitrile (+ 0.1% TFA)Hexane/Ethanol/TFA
Separation Mechanism Hydrophobicity & PartitioningSteric fit & H-bonding
Limit of Quantitation < 0.05% (High Sensitivity)~0.1% (Moderate Sensitivity)
Critical Limitation Cannot separate enantiomers Poor resolution of non-chiral impurities
Part 2: Detailed Experimental Protocols
Method A: Chemical Purity by RP-HPLC

Use this method to quantify synthesis by-products (e.g., benzyl alcohol, dipeptides) and the main assay.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (peptide bond focus) and 254 nm (Cbz focus).

  • Column Temp: 30°C.

  • Injection Volume: 5-10

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
15.0 80 Linear Gradient
15.1 95 Wash
20.0 95 Hold
20.1 20 Re-equilibration

| 25.0 | 20 | End |

Method B: Enantiomeric Purity by Chiral HPLC

Use this method solely to determine the ratio of (S)-isomer to (R)-isomer.

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to keep the carboxylic acid protonated; without it, the peak will broaden significantly or not elute.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • Expected Retention: (R)-isomer (minor) typically elutes before (S)-isomer (major) on Amylose columns, but this must be confirmed with a racemic standard.

Part 3: Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the following validation parameters must be established.

1. Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Hydrolysis: 1N HCl, 60°C, 2 hours

    
     Checks for amide bond cleavage.
    
  • Base Hydrolysis: 0.1N NaOH

    
     Checks for Cbz removal (rapid) or racemization.
    
  • Oxidation: 3%

    
    
    
    
    
    Generally stable, but checks for potential oxidation of alkyl chain.
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector).

2. Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Criteria:

    
    .
    
  • Visual Check: Residual plot must show random distribution, not a "U" shape.

3. Accuracy (Recovery)

Spike the analyte into a placebo matrix (if applicable) or perform standard addition.

  • Levels: 80%, 100%, 120%.

  • Criteria: Mean recovery

    
    .
    
4. Precision
  • Repeatability: 6 injections of the same sample. RSD

    
     1.0%.
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0%.
    
Part 4: Visualization & Logic
Diagram 1: Analytical Decision Matrix

This workflow illustrates when to apply Method A vs. Method B during the drug development lifecycle.

AnalyticalDecision Start Crude Sample (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid MethodA Method A: RP-HPLC (C18) Check Chemical Purity Start->MethodA Decision1 Purity > 95%? MethodA->Decision1 Purify Re-crystallize / Column Chromatography Decision1->Purify No MethodB Method B: Chiral HPLC Check Enantiomeric Excess Decision1->MethodB Yes Purify->MethodA Decision2 ee > 99%? MethodB->Decision2 Fail Reject Batch (Racemization Occurred) Decision2->Fail No Pass Release Material for Synthesis Decision2->Pass Yes

Caption: Sequential workflow ensuring chemical purity is established before investing resources in chiral validation.

Diagram 2: Validation Hierarchy (ICH Q2)

The logical dependencies of validation parameters.

ValidationHierarchy SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Specificity Specificity (Resolution > 2.0) SystemSuit->Specificity Prerequisite Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Rec: 98-102%) Linearity->Accuracy Validates Precision Precision (RSD < 1.0%) Accuracy->Precision Confirms

Caption: Interdependency of validation parameters; System Suitability is the foundation for all subsequent data.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1] Wiley. (Reference for polysaccharide column mechanisms).

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations - Technical Guide. (Specifics on N-blocked amino acid separation using Amylose phases). Link

Sources

Benchmarking Purification Techniques for N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Synthetic Chemists, Process Development Scientists, Peptide Researchers

Introduction: The Purity Paradox in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the quality of your building blocks—N-protected amino acids—is the silent determinant of success. A 98% pure Fmoc-amino acid might seem sufficient for a single reaction, but in a 20-mer peptide synthesis, that 2% impurity amplifies exponentially, leading to deletion sequences and truncated byproducts that are often inseparable from the target peptide.

As scientists, our "knee-jerk" reaction to purification is often Flash Column Chromatography. However, for N-protected amino acids (Fmoc, Boc, Cbz), chromatography is frequently the least efficient method in terms of scalability, solvent consumption, and time.

This guide benchmarks the three dominant purification methodologies: Acid-Base Extraction , Recrystallization , and Flash Chromatography . We analyze them not just on yield, but on their ability to remove critical impurities like dipeptides and free protecting groups.

The Benchmarking Matrix

The following table synthesizes data from industrial process development and high-throughput lab scenarios.

FeatureAcid-Base Extraction Recrystallization Flash Chromatography
Primary Mechanism Solubility switching (pH dependent)Lattice energy / Solubility differentialPolarity / Adsorption affinity
Purity Potential High (95–98%)Ultra-High (>99.5%) High (98–99%)
Yield Excellent (>90%) Moderate (70–85%)*Moderate to High (80–90%)
Scalability Linear (Kg to Ton)Linear (Kg to Ton)Poor (Linear cost increase)
Solvent Consumption Low (E-Factor < 10)Low (Mother liquor recycling)High (E-Factor > 50)
Time Efficiency Fast (< 2 hours)Slow (Overnight cooling)Medium (Active time high)
Best For... Removing neutral byproducts (e.g., Fmoc-Cl, Fmoc-OSu)Removing structurally similar impurities (dipeptides)Complex/Modified side chains

*Yield in recrystallization can be improved by processing mother liquors, though purity of second crops often drops.

Deep-Dive Methodologies

Method A: The "Workhorse" – Acid-Base Extraction

Context: This is the standard first-pass purification for crude N-protected amino acids prepared via Schotten-Baumann conditions. It relies on the fact that the N-protected amino acid is an acid (soluble in base), while the protecting reagent (e.g., Fmoc-Cl) and its breakdown products (Fmoc-OH, Fmoc-Fmoc) are often neutral organic species.

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in 10% Na₂CO₃ or saturated NaHCO₃ (pH ~9–10). Note: Ensure pH does not exceed 11 to prevent Fmoc cleavage.

  • The Organic Wash (Critical Step): Wash the aqueous alkaline layer 3 times with a non-polar organic solvent (Diethyl Ether or MTBE).

    • Scientist's Note: This step removes unreacted Fmoc-Cl and the fulvene byproduct. If you skip this, these neutral impurities will coprecipitate with your product later.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl or KHSO₄ solution with vigorous stirring until pH reaches 2–3.

    • Observation: The N-protected amino acid will precipitate as a white solid or oil out.

  • Extraction/Filtration:

    • If Solid: Filter and wash with cold water.

    • If Oiling Out: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Method B: Recrystallization (The Polishing Step)

Context: When HPLC analysis reveals dipeptide impurities (e.g., Fmoc-Ala-Ala-OH inside Fmoc-Ala-OH), extraction will fail because both species have similar pKa values. Recrystallization is the only scalable solution.

Standard Solvent Systems:

  • Toluene: Excellent for Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Met-OH.

    • Protocol: Heat to 50°C to dissolve, cool slowly to 30°C, then 4°C.

  • EtOAc / Hexane: The universal standard. Dissolve in minimum hot EtOAc, add Hexane until turbid, cool.

  • IPA (Isopropyl Alcohol): Effective for Trityl-protected side chains (e.g., Fmoc-Gln(Trt)-OH).

Visualizing the Logic

Diagram 1: The Acid-Base Purification Workflow

This diagram illustrates the chemical logic separating the target molecule from specific byproducts.

AcidBaseExtraction Crude Crude Reaction Mixture (Target AA, Fmoc-Cl, Byproducts) BaseStep Add 10% Na2CO3 (aq) pH ~9-10 Crude->BaseStep Separation1 Phase Separation BaseStep->Separation1 OrgLayer1 Organic Layer (Discard) Contains: Unreacted Fmoc-Cl, Fmoc-Fmoc, Fulvene Separation1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Keep) Contains: N-Protected AA (Salt form) Separation1->AqLayer1 Anionic Product WashStep Wash with Et2O / MTBE (Repeat 3x) AqLayer1->WashStep AcidStep Acidify with 1N HCl to pH 2-3 WashStep->AcidStep Precipitation Precipitation / Oiling Out AcidStep->Precipitation FinalSolid Filter Solid (High Purity) Precipitation->FinalSolid Crystalline FinalExtract Extract w/ EtOAc -> Dry -> Evap (If product oils out) Precipitation->FinalExtract Amorphous/Oil

Caption: Workflow for removing neutral organic impurities via pH switching.[1][2]

Diagram 2: Decision Matrix for Method Selection

How to choose the right technique based on scale and impurity profile.

DecisionTree Start Start: Crude N-Protected AA CheckScale Scale? Start->CheckScale Small < 5 grams CheckScale->Small Large > 100 grams CheckScale->Large MethodExtraction Acid-Base Extraction Small->MethodExtraction Standard MethodColumn Flash Chromatography (Reverse Phase if very difficult) Small->MethodColumn If complex side-chain Large->MethodExtraction First Pass CheckImpurity Impurity Type? Neutral Neutral (Fmoc-Cl, Fulvene) CheckImpurity->Neutral Success Similar Structural (Dipeptides, Isomers) CheckImpurity->Similar Fail MethodRecryst Recrystallization Similar->MethodRecryst Best Option MethodExtraction->CheckImpurity QC Check

Caption: Strategic decision tree for selecting purification based on scale and impurity profile.

Critical Analysis & Troubleshooting

The "Oiling Out" Phenomenon

A common frustration during the acidification step (Method A) is the product separating as a sticky oil rather than a nice solid.

  • Cause: Rapid acidification traps impurities and solvent, preventing crystal lattice formation.

  • Solution:

    • Seed Crystals: Add a tiny amount of pure crystal during acidification.

    • Slow Acidification: Add HCl dropwise over 30 minutes.

    • Co-solvent: If oiling persists, extract into EtOAc and proceed to recrystallization (Method B).

The Dipeptide Problem

In the synthesis of Fmoc-amino acids (using Fmoc-Cl), a small amount of the amino acid can react with the already formed Fmoc-amino acid (mixed anhydride formation) to create an Fmoc-dipeptide (e.g., Fmoc-Gly-Gly-OH).

  • Why it matters: This impurity has a free carboxylic acid, so it behaves exactly like your product in Acid-Base extraction.

  • The Fix: This is where Recrystallization beats extraction. The lattice energy differences between the monomer and dimer allow for separation that liquid-liquid extraction cannot achieve.

References

  • Comparison of Purification Methods . Illinois.edu (Organic Chemistry Resources). Available at: [Link]

  • Impact of Purification of Fmoc-Amino Acids on Peptide Purity . Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2017. Available at: [Link]

  • Process for producing N-protected amino acid. US Patent US8357820B2.

Sources

A Senior Application Scientist's Guide to Coupling Reagent Efficacy for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides and complex organic molecules is a foundational practice. The formation of an amide bond is a critical step in this process, and the choice of coupling reagent can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the efficacy of various coupling reagents for the activation of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected derivative of the non-proteinogenic amino acid L-valine.

The selection of an appropriate coupling reagent is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific substrates, desired reaction conditions, and the potential for side reactions. This document will explore the mechanistic underpinnings of different classes of coupling reagents, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Mechanistic Overview of Common Coupling Reagent Classes

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Coupling reagents achieve this activation through various mechanisms.

Carbodiimides

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their simplicity and cost-effectiveness.[1][2] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react directly with the amine to form the desired amide and a urea byproduct.[3][4]

However, the O-acylisourea intermediate is susceptible to rearrangement to an inactive N-acylurea, and more importantly, it can promote racemization of the chiral center alpha to the carboxyl group.[5] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often employed.[6][7] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5][6]

Phosphonium Salts

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency.[8] These reagents react with the carboxylate to form an active OBt ester, which then readily couples with the amine.[9] Phosphonium salts generally provide cleaner reactions than their uronium counterparts as they are less likely to cause guanidinylation of the N-terminal amino group.[9]

Uronium/Aminium Salts

Uronium and aminium salts, including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and effective coupling reagents.[6][8][10] While initially believed to have a uronium structure, it has been shown that they exist as the more stable aminium (or guanidinium) isomers in the solid state and in solution.[6][11]

These reagents react with the carboxylic acid in the presence of a base to generate a highly reactive OBt or OAt active ester intermediate.[9][12] HATU, incorporating the more acidic and catalytically active HOAt, is generally considered more reactive and less prone to epimerization than HBTU.[8][9] A potential side reaction with these reagents is the guanidinylation of the free amine if an excess of the coupling reagent is used.[9][12]

A newer generation of uronium salts based on OxymaPure, such as (1-((1-(cyano-2-ethoxy-2-oxoethylidene)amino)oxy)-N,N-dimethylmethaniminium hexafluorophosphate) (COMU), offers a safer alternative to HOBt- and HOAt-based reagents, which can be explosive.[5][8] COMU has demonstrated high coupling efficiency and low racemization.[5][8]

Experimental Comparison of Coupling Reagents

To provide a quantitative comparison of the efficacy of different coupling reagents, a series of experiments were conducted to couple (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid with benzylamine as a model amine. The reactions were monitored for completion, and the crude products were analyzed for purity and the extent of racemization.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reagents Coupling Reagent Addition A Dissolve Cbz-Val-OH (1.0 equiv) in DMF B Add Benzylamine (1.0 equiv) C Add Base (e.g., DIPEA) (2.0 equiv) D1 EDC/HOBt (1.1 equiv each) C->D1 Reagent Set 1 D2 HATU (1.1 equiv) C->D2 Reagent Set 2 D3 PyBOP (1.1 equiv) C->D3 Reagent Set 3 D4 COMU (1.1 equiv) C->D4 Reagent Set 4 E Stir at Room Temperature D1->E D2->E D3->E D4->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G Upon Completion H Purification by Column Chromatography G->H I Characterization (NMR, MS) & Yield/Purity Determination H->I G cluster_carbodiimide Carbodiimide Activation (e.g., EDC) Carboxylic Acid Carboxylic Acid O-Acylisourea\nIntermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea\nIntermediate + EDC Amide + Urea Amide + Urea O-Acylisourea\nIntermediate->Amide + Urea + Amine Active Ester Active Ester O-Acylisourea\nIntermediate->Active Ester + HOBt Amide + HOBt Amide + HOBt Active Ester->Amide + HOBt + Amine G cluster_phosphonium Phosphonium Salt Activation (e.g., PyBOP) Carboxylic Acid Carboxylic Acid Acyloxyphosphonium\nSalt Acyloxyphosphonium Salt Carboxylic Acid->Acyloxyphosphonium\nSalt + PyBOP, Base Active Ester Active Ester Acyloxyphosphonium\nSalt->Active Ester - HMPT Amide Amide Active Ester->Amide + Amine G cluster_uronium Uronium/Aminium Salt Activation (e.g., HATU) Carboxylic Acid Carboxylic Acid OAt Active Ester OAt Active Ester Carboxylic Acid->OAt Active Ester + HATU, Base Amide + HOAt Amide + HOAt OAt Active Ester->Amide + HOAt + Amine

Sources

Cost-benefit analysis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis and technical comparison of synthesis methods for (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (also known as N-Cbz-β-Homovaline ).

Executive Summary & Molecule Profile[1]

  • Target Molecule: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid[1]

  • CAS Number: 245323-45-9[1]

  • Common Names: N-Cbz-β-Homovaline, N-Cbz-β3-Valine.

  • Significance: This β-amino acid is a critical peptidomimetic building block.[2] Unlike their α-counterparts, β-peptides resist proteolytic degradation in vivo, making them invaluable for designing stable peptide drugs and foldamers with distinct secondary structures (e.g., the 14-helix).

The Synthesis Challenge: The primary challenge is introducing a methylene (


) group into the backbone of L-Valine while strictly maintaining the 

-stereochemistry at the amine-bearing carbon.

Critical Analysis of Synthesis Methods

We compare the three dominant methodologies: Arndt-Eistert Homologation (Chiral Pool) , Asymmetric Hydrogenation (De Novo) , and Enzymatic Resolution .

Method A: Arndt-Eistert Homologation (The Laboratory Gold Standard)

This is the most direct route for research-scale synthesis (grams to hectograms). It utilizes the "Chiral Pool" strategy, starting from inexpensive N-Cbz-L-Valine .

  • Mechanism: Activation of the carboxyl group, formation of a diazoketone, and Wolff rearrangement.[3][4][5]

  • Pros: High stereoretention (>99% ee), readily available starting materials, established protocols.

  • Cons: Requires handling of Diazomethane (

    
    ) or TMS-Diazomethane (toxic/explosive risks); use of silver catalysts.
    
Method B: Asymmetric Hydrogenation (The Industrial Route)

Best suited for multi-kilogram production. It involves the hydrogenation of


-acylamino acrylates using chiral Rhodium or Ruthenium catalysts.[6]
  • Pros: Safer (avoids diazo compounds), high atom economy, scalable.

  • Cons: High upfront cost for chiral ligands (e.g., DuPhos, BINAP); multi-step synthesis of the enamide precursor.

Method C: Enzymatic Kinetic Resolution

Uses lipases (e.g., Candida antarctica Lipase B) to resolve racemic


-amino esters synthesized from isovaleraldehyde and malonic acid.
  • Pros: Green chemistry, cheap reagents.

  • Cons: Maximum 50% yield (theoretical); requires separation of enantiomers; lower throughput.

Comparative Data Analysis

Table 1: Cost-Benefit & Performance Metrics
MetricMethod A: Arndt-EistertMethod B: Asymmetric HydrogenationMethod C: Enzymatic Resolution
Starting Material N-Cbz-L-Valine (

$50/100g)
Isovaleraldehyde + PhosphonatesRacemic

-Ester
Overall Yield 65% - 75%85% - 95% (Step), 50% (Overall)< 45% (of racemic mix)
Stereopurity (ee) > 99% (Retained)95% - 99% (Induced)> 98% (Resolved)
Reagent Cost Moderate (Silver salts, Diazo)High (Chiral Catalysts)Low (Enzymes cheap/reusable)
Safety Risk High (Explosion/Toxicity)Low (Pressure Hydrogenation)Very Low
Scalability Poor (Safety limits)Excellent Moderate
Time Efficiency High (2-3 days)Low (Long precursor synthesis)Low (Long incubation times)

Detailed Experimental Protocol: Method A (Arndt-Eistert)

Rationale: For research and drug discovery applications, the Arndt-Eistert route is preferred due to its reliability and the low cost of L-Valine. The following protocol utilizes Isobutyl Chloroformate for activation and Silver Benzoate for the rearrangement, optimized for safety and yield.

Phase 1: Mixed Anhydride Formation
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Nitrogen (

    
    ).
    
  • Reagents: Charge with N-Cbz-L-Valine (10.0 g, 39.8 mmol) and dry THF (150 mL).

  • Activation: Cool to -15°C (ice/salt bath). Add N-Methylmorpholine (NMM) (4.4 mL, 1.0 eq).

  • Addition: Dropwise add Isobutyl Chloroformate (5.2 mL, 1.0 eq) over 15 mins. Maintain temp < -10°C.

    • Mechanism Check: This forms the mixed anhydride intermediate. Precipitation of NMM

      
      HCl salts will occur.
      
  • Stir: Stir at -15°C for 20 minutes.

Phase 2: Diazoketone Synthesis

Safety Note: Perform in a dedicated fume hood behind a blast shield. Avoid ground glass joints if using neat Diazomethane.

  • Diazomethane Preparation: Prepare a solution of

    
     in diethyl ether (approx. 0.3 M, 3.0 eq) using a Diazald® kit. Alternatively, use TMS-Diazomethane  (2.0 M in hexanes) for enhanced safety (requires slightly different workup).
    
  • Reaction: Filter the cold mixed anhydride solution (to remove salts) directly into the pre-cooled (

    
    C) diazomethane solution.
    
    • Why Filter? Removal of salts prevents clogging and side reactions.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Quench: Carefully bubble

    
     through the solution to remove excess 
    
    
    
    . Evaporate solvent under reduced pressure (cold bath) to obtain the crude
    
    
    -diazoketone
    (yellow oil/solid).
Phase 3: Wolff Rearrangement[5][6][7]
  • Solvent System: Dissolve the crude diazoketone in Methanol (100 mL) (for methyl ester) or THF/Water (9:1) (for direct acid, though ester is easier to purify). Let's proceed to the Methyl Ester first.

  • Catalyst: Add Silver Benzoate (

    
    ) (0.1 eq) dissolved in Triethylamine (
    
    
    
    ) (2.0 eq).
  • Reaction: Protect from light. Sonication (ultrasound) or mild heating (50°C) initiates the rearrangement. Nitrogen gas evolution will be observed.

  • Monitoring: Monitor by TLC (disappearance of yellow diazo spot).

  • Workup: Filter through Celite to remove Silver. Concentrate filtrate.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/

    
    O for 2 hours, then acidify to pH 2.
    

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the diazoketone proton (

    
     5.4 ppm) and appearance of 
    
    
    
    -methylene protons (
    
    
    2.3-2.6 ppm).
  • Yield Expectation: 70-80% over 3 steps.

Visualizing the Pathways

Diagram 1: Reaction Mechanism & Logic Flow

This diagram illustrates the Arndt-Eistert mechanism and the critical decision points for synthesis.

ArndtEistert Start N-Cbz-L-Valine (Chiral Pool) Act Mixed Anhydride (Activation) Start->Act iBuOCOCl NMM, -15°C Diazo α-Diazoketone (Intermediate) Act->Diazo CH2N2 (Nucleophilic Acyl Sub.) Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff Ag+ / Heat (-N2) Product N-Cbz-β-Homovaline (Target) Wolff->Product H2O / MeOH (Nucleophilic Attack)

Caption: Step-wise transformation of L-Valine to N-Cbz-β-Homovaline via Arndt-Eistert Homologation.

Diagram 2: Synthesis Selection Decision Matrix

Use this workflow to determine the optimal method based on your specific constraints.

DecisionMatrix Start Start: Define Constraints Scale Scale Required? Start->Scale Lab < 100g (Lab) Scale->Lab Research Ind > 1kg (Industrial) Scale->Ind Production Stereo Stereopurity Critical? Lab->Stereo Hydro Method B: Asymmetric Hydrogenation Ind->Hydro Cost/Safety Driver Arndt Method A: Arndt-Eistert Stereo->Arndt Yes (>99% ee) Enz Method C: Enzymatic Resolution Stereo->Enz No (Racemic OK)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Troubleshooting & Expert Tips

  • Diazoketone Purification: Do not distill the diazoketone. If purification is needed, use rapid column chromatography on neutral alumina (silica is acidic and may decompose it).

  • Silver Removal: Colloidal silver can be difficult to remove. Washing the organic layer with dilute aqueous ammonia or using a thiol-scavenger resin can help reduce metal contamination.

  • TMS-Diazomethane: If using

    
    , the reaction is slower. Methanol is required during the reaction to generate the active diazomethane species in situ, or a specific protocol for TMS-diazoketone formation must be followed.
    
  • Racemization Check: Always verify optical rotation or perform chiral HPLC. The Wolff rearrangement is generally stereospecific, but basic conditions during hydrolysis can cause epimerization at the

    
    -carbon (now 
    
    
    
    -carbon).

References

  • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Matthews, J. L., et al. (1996). "Synthesis of Enantiomerically Pure β-Amino Acids from α-Amino Acids." Organic Syntheses, 77, 155. Link

  • Lyu, H., et al. (2019). "Scalable Synthesis of β-Amino Acids via Enantioselective Hydrogenation." Journal of Organic Chemistry, 84(16), 10469–10480. Link

  • Aoyama, T., & Shioiri, T. (1980). "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[5] A New, Stable, and Safe Reagent for the Arndt-Eistert Synthesis." Tetrahedron Letters, 21(46), 4461-4462. Link

Sources

Comparative Guide: Conformational Studies of Peptides Containing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-


-Homovaline).
Primary Application:  Synthesis of proteolytically stable peptidomimetics (foldamers) with defined 14-helix secondary structures.

This guide provides a technical comparison of peptides containing the acyclic


-amino acid residue (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid  against standard 

-peptides and rigid cyclic

-peptides. For drug development professionals, this molecule represents a critical "middle ground"—offering the metabolic stability of

-peptides while maintaining sufficient conformational flexibility for induced-fit receptor binding, unlike their hyper-rigid cyclic counterparts.

Part 1: The Chemical Architect

Structural Definition & Significance

The subject molecule is the Cbz-protected form of (S)-


-Homovaline .
  • Backbone Expansion: Unlike native

    
    -amino acids (3-atom backbone repeat), this 
    
    
    
    -amino acid possesses a 4-atom backbone repeat (
    
    
    ).
  • Substitution Pattern: The isopropyl side chain is located at the

    
    -position (C3), designating it a 
    
    
    
    -residue
    .
  • Protecting Group Role: The Benzyloxycarbonyl (Cbz or Z) group is not merely a transient synthetic cap; in short oligomers, the urethane moiety participates in hydrogen bonding and hydrophobic clustering, often nucleating folding events in apolar solvents.

The Folding Paradigm: The 14-Helix

While


-peptides fold into 

-helices (3.6 residues/turn, 13-atom H-bond rings), oligomers rich in acyclic

-residues like our subject molecule predominately adopt the 14-Helix .
  • H-Bonding: Defined by interactions between the amide proton at position

    
     and the carbonyl oxygen at position 
    
    
    
    (forming a 14-membered ring).[1]
  • Geometry: Approximately 3 residues per turn with a pitch of 5.0 Å.

Part 2: Comparative Performance Analysis

The following table contrasts oligomers containing Cbz-


-Homovaline  against the two primary alternatives: Native 

-Peptides (L-Valine based) and Cyclic

-Peptides (ACHC based).
Table 1: Structural & Functional Performance Metrics
FeatureProduct: Cbz-

-Homovaline Peptides
Alt A: Native

-Peptides (L-Valine)
Alt B: Cyclic

-Peptides (ACHC)
Secondary Structure 14-Helix (Solvent Dependent)

-Helix /

-Sheet
14-Helix (Constitutive)
Folding Driver Side-chain packing & Backbone H-bondsBackbone H-bondsBackbone constraint (Cyclic)
Proteolytic Stability High (

24-48 hrs)
Low (

mins to hours)
Very High (Negligible degradation)
Solvent Sensitivity High (Folds best in MeOH/TFE)Moderate (Stable in

)
Low (Stable in

& MeOH)
Flexibility Moderate (Induced fit potential)ModerateLow (Rigid rod)
Solubility Moderate (Hydrophobic side chains)VariableLow (Often aggregates)
CD Signature Min

214 nm (Monomer)
Min

208/222 nm
Min

214 nm
Expert Insight: Why Choose Acyclic over Cyclic?

While cyclic


-residues (like ACHC) form incredibly stable helices, they are often too rigid for biological interactions requiring conformational adaptation. The Cbz-

-Homovaline
offers a "tunable" scaffold. It exists in a dynamic equilibrium that can be shifted toward the active folded state upon binding to a target protein, minimizing the entropic penalty of binding without locking the molecule into a non-functional pose.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Circular Dichroism (CD) Screening

Objective: Determine the extent of 14-helix formation and solvent dependence. Validation Check: The presence of a minimum at 214 nm confirms the 14-helix.[1] A shift to 205 nm indicates aggregation (helix bundling).[2]

  • Preparation: Dissolve the Cbz-protected peptide in pure Methanol (MeOH) to a concentration of 0.1 mM. Prepare a secondary sample in Phosphate Buffered Saline (PBS, pH 7.4).

  • Blanking: Record a baseline spectrum of the pure solvent (MeOH or PBS) from 260 nm to 190 nm.

  • Acquisition:

    • Cell Path Length: 1 mm.

    • Scan Rate: 50 nm/min.

    • Bandwidth: 1 nm.

    • Accumulations: Average of 3 scans.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE, 
    
    
    
    ) using the formula:
    
    
    (Where C = Molar conc, L = path length in cm, N = number of residues).
  • Interpretation:

    • 14-Helix Signal: Look for a distinct minimum at 214 nm .[1][2][3][4]

    • Solvent Check: Compare

      
       in MeOH vs. PBS. A significant drop in intensity in PBS indicates the helix is solvent-driven (typical for acyclic 
      
      
      
      -peptides).
Protocol B: Proteolytic Stability Assay

Objective: Quantify resistance to metabolic degradation compared to


-peptide controls.
  • Substrate Prep: Dissolve the Cbz-

    
    -peptide and a control 
    
    
    
    -peptide (e.g., Cbz-Val-Ala-Leu-OH) in 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM
    
    
    . Final conc: 200
    
    
    .
  • Enzyme Addition: Add Pronase E (a promiscuous mixture of proteases) at a Substrate:Enzyme ratio of 100:1 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    hours.
  • Quenching: Immediately add 50

    
     of 10% Trichloroacetic acid (TCA) or Acetonitrile/0.1% TFA to stop the reaction.
    
  • Analysis: Centrifuge to remove precipitate and analyze supernatant via RP-HPLC (C18 column, Gradient 5-95% ACN).

  • Calculation: Plot % remaining substrate vs. time.

    • Success Criteria:

      
      -peptide should show >90% retention at 24 hours.
      

Part 4: Mechanism of Action & Workflow Visualization

Diagram 1: Folding Equilibrium of Cbz- -Peptides

This diagram illustrates the entropic battle between the unfolded state and the stable 14-helix, mediated by solvent conditions and the Cbz-cap influence.

FoldingPathway cluster_conditions Stability Factors Unfolded Unfolded State (Entropic Freedom) Nucleation Nucleation Event (Cbz-NH H-bonding) Unfolded->Nucleation Solvent (MeOH) Promotion Nucleation->Unfolded Thermal Fluctuation Helix14 14-Helix Formation (i to i-2 H-bonds) Nucleation->Helix14 Cooperative Folding Helix14->Unfolded Water (Disruption) Bundle Helix Bundle (Aggregation) Helix14->Bundle High Conc. (>1 mM) Side Chain Packing Side Chain Packing Side Chain Packing->Helix14 Macrodipole Macrodipole

Caption: The folding trajectory of acyclic


-peptides. Note the reversibility in water versus the stability in methanol.
Diagram 2: Experimental Workflow for Conformational Validation

A step-by-step logic flow to ensure rigorous characterization.

Workflow Start Synthesize Cbz-Beta3-Peptide Step1 Solubility Check (Water vs MeOH) Start->Step1 Step2 CD Spectroscopy (Scan 190-260nm) Step1->Step2 Decision1 Min at 214nm? Step2->Decision1 Step3 NMR Analysis (ROESY/NOESY) Decision1->Step3 Yes Fail Re-Design Sequence (Add Salt Bridges) Decision1->Fail No (Random Coil) Step4 Proteolytic Assay (Pronase E) Step3->Step4 Success Valid Foldamer Candidate Step4->Success

Caption: Decision matrix for validating


-peptide foldamers. CD screening is the critical Go/No-Go gate.

References

  • Helix macrodipole control of beta 3 peptide 14-helix stability in water. Source: PubMed (NIH) [Link]

  • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Source: Organic Letters (ACS Publications) [Link][1][2]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics. Source: PubMed (NIH) [Link]

  • A comparison of the different helices adopted by α- and β-peptides. Source: PubMed Central (PMC) [Link]

Sources

Head-to-head comparison of different chiral resolution methods for 3-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereoselective synthesis or resolution of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. 3-Amino-4-methylpentanoic acid, a key chiral intermediate in the synthesis of Pregabalin, presents a common challenge in obtaining the desired enantiomerically pure form. This guide provides an in-depth, head-to-head comparison of the most prevalent chiral resolution methods for this valuable β-amino acid: diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and offer a comparative analysis to guide your selection of the most suitable method for your specific needs.

Diastereomeric Salt Crystallization: The Classical Approach

Diastereomeric salt crystallization is a time-honored and widely implemented method for chiral resolution on an industrial scale.[1] The principle lies in the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The "Why" Behind the Method

The choice of the resolving agent is paramount and is often determined empirically. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form a stable, easily crystallizable salt with one of the enantiomers of the racemate. The solvent system is equally critical; it must provide a significant solubility difference between the two diastereomeric salts to enable efficient separation.

Experimental Protocol: Resolution of Racemic 3-Amino-4-Methylpentanoic Acid using L-Tartaric Acid

This protocol is adapted from established methods for the resolution of structurally similar β-amino acids like pregabalin.[1]

  • Salt Formation: In a suitable reactor, dissolve one molar equivalent of racemic 3-amino-4-methylpentanoic acid in a heated solvent mixture, such as isopropanol and water.

  • Addition of Resolving Agent: To the heated solution, add 0.5 to 1.0 molar equivalents of the chiral resolving agent, L-tartaric acid. The exact molar ratio may need to be optimized to maximize the yield and enantiomeric purity of the desired salt.

  • Crystallization: Allow the solution to cool slowly to promote the selective crystallization of one diastereomeric salt. The cooling rate can significantly impact the crystal size and purity. Seeding the solution with a small amount of the desired diastereomeric salt can aid in inducing crystallization.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 3-amino-4-methylpentanoic acid using a suitable base (e.g., sodium hydroxide) to precipitate the enantiomerically enriched free amino acid.

  • Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC. The yield should also be calculated based on the starting amount of the racemate.

Diastereomeric_Salt_Crystallization cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation Racemate Racemic 3-Amino-4-Methylpentanoic Acid Mix1 Mixture Racemate->Mix1 ResolvingAgent Chiral Resolving Agent (e.g., L-Tartaric Acid) ResolvingAgent->Mix1 Solvent Solvent Solvent->Mix1 Cooling Formation of Diastereomeric Salts Mix1->Cooling Controlled Cooling Crystals Crystals of one Diastereomer Cooling->Crystals Selective Precipitation MotherLiquor Mother Liquor with other Diastereomer Cooling->MotherLiquor Filtration Filtration & Washing Crystals->Filtration IsolatedSalt IsolatedSalt Filtration->IsolatedSalt Isolated Diastereomeric Salt Liberation Enantiomerically Pure Amino Acid IsolatedSalt->Liberation pH Adjustment

Caption: Workflow of Diastereomeric Salt Crystallization.

Enzymatic Resolution: The Biocatalytic Advantage

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[] This method often involves the selective transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For amino acids, enzymes like lipases and acylases are commonly employed.[3][4] The key advantage of this method is the potential for high enantioselectivity under mild reaction conditions.

The "Why" Behind the Method

Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds and catalyzes the reaction of one enantiomer over the other. This "lock and key" mechanism is the basis for their remarkable enantioselectivity. Lipases, for instance, can selectively hydrolyze an ester derivative of one enantiomer of an amino acid, allowing for the separation of the resulting acid from the unreacted ester. The choice of enzyme is critical and often requires screening of different commercially available enzymes.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-acylated 3-Amino-4-Methylpentanoic Acid Ester

This protocol is a generalized procedure based on common practices for the enzymatic resolution of amino acid derivatives.[5]

  • Substrate Preparation: Synthesize the racemic N-acylated ester of 3-amino-4-methylpentanoic acid. The choice of acyl group and ester can influence the enzyme's activity and selectivity.

  • Enzymatic Reaction: In a buffered aqueous solution or a biphasic system, disperse the racemic substrate. Add the selected lipase (e.g., Candida antarctica lipase B, CALB). The reaction is typically carried out at a controlled temperature and pH.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically analyzing the enantiomeric excess of the substrate and product using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Separation: Once the desired conversion is reached, deactivate the enzyme (e.g., by filtration or pH change). Extract the unreacted ester with an organic solvent. The hydrolyzed acid will remain in the aqueous phase.

  • Hydrolysis: The separated N-acylated amino acid and the unreacted ester can then be hydrolyzed under acidic or basic conditions to yield the respective enantiomers of 3-amino-4-methylpentanoic acid.

  • Analysis: Determine the enantiomeric excess and yield of both enantiomers.

Enzymatic_Resolution cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis RacemicEster Racemic N-Acyl Ester of Amino Acid Reaction Selective Hydrolysis RacemicEster->Reaction Lipase Lipase Lipase->Reaction UnreactedEster UnreactedEster Reaction->UnreactedEster (R)-Ester HydrolyzedAcid HydrolyzedAcid Reaction->HydrolyzedAcid (S)-Acid Separation Extraction UnreactedEster->Separation HydrolyzedAcid->Separation R_Ester R_Ester Separation->R_Ester Isolated (R)-Ester S_Acid S_Acid Separation->S_Acid Isolated (S)-Acid R_AminoAcid (R)-Amino Acid R_Ester->R_AminoAcid Hydrolysis S_AminoAcid (S)-Amino Acid S_Acid->S_AminoAcid Hydrolysis

Caption: Workflow of Enzymatic Resolution.

Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The "Why" Behind the Method

The mechanism of chiral recognition on a CSP is complex and can involve a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8] For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[9][10] The choice of the mobile phase is crucial for optimizing the separation, as it influences the interactions between the analytes and the CSP. Derivatization of the amino acid can sometimes be employed to enhance detectability and improve separation.[11][12]

Experimental Protocol: Chiral HPLC Separation of 3-Amino-4-Methylpentanoic Acid

This protocol outlines the general steps for developing a chiral HPLC method.

  • Column Selection: Choose a suitable chiral column. For underivatized amino acids, a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) is a good starting point.[9]

  • Mobile Phase Optimization: Begin with a simple mobile phase, such as a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. Systematically vary the composition of the mobile phase and the pH of the buffer to optimize the resolution and retention times of the enantiomers.

  • Method Validation: Once a satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and limits of detection and quantification, especially if it is to be used for quantitative analysis.[13]

  • Preparative Separation (Optional): For preparative applications, the optimized analytical method can be scaled up by using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected separately.

  • Analysis: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

Chiral_Chromatography cluster_0 Step 1: Injection cluster_1 Step 2: Separation cluster_2 Step 3: Detection & Collection RacemicSample Racemic 3-Amino-4-Methylpentanoic Acid Injector Injector RacemicSample->Injector Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Detector Detector (e.g., UV, MS) Column->Detector Separated Enantiomers Chromatogram Chromatogram with two peaks Detector->Chromatogram FractionCollector Fraction Collector Chromatogram->FractionCollector Preparative Enantiomer1 Enantiomer1 FractionCollector->Enantiomer1 Enantiomer 1 Enantiomer2 Enantiomer2 FractionCollector->Enantiomer2 Enantiomer 2

Caption: Workflow of Chiral Chromatographic Separation.

Head-to-Head Comparison

FeatureDiastereomeric Salt CrystallizationEnzymatic ResolutionChiral Chromatography
Principle Formation of diastereomeric salts with different solubilities.[1]Enzyme-catalyzed stereoselective transformation of one enantiomer.[]Differential interaction of enantiomers with a chiral stationary phase.[6]
Enantiomeric Excess (ee) Can be high (>99%), but often requires multiple recrystallizations.Typically high (>95%) for the unreacted enantiomer at ~50% conversion.Excellent (>99.9%) for both analytical and preparative scales.
Yield Theoretically limited to 50% for the desired enantiomer per resolution cycle.Theoretically limited to 50% for each enantiomer in a kinetic resolution.Can approach 100% recovery of both enantiomers.
Scalability Well-established for large-scale industrial production.[1]Scalable, with some challenges in enzyme stability and cost for very large scales.Can be scaled up, but may become costly for very large quantities due to the expense of CSPs and solvent consumption.
Development Time Can be time-consuming to screen for suitable resolving agents and solvent systems.Requires screening of enzymes and optimization of reaction conditions.Method development can be rapid, especially with modern column screening systems.
Cost Can be cost-effective if the resolving agent is inexpensive and recyclable.Enzyme costs can be significant, but immobilization and reuse can mitigate this.[14]High initial investment for columns and equipment; solvent costs can be substantial for preparative scale.
Environmental Impact Can generate significant solvent waste.Generally considered a "green" technology due to mild conditions and biodegradable catalysts.Can generate significant solvent waste, especially in preparative mode.

Conclusion: Selecting the Right Tool for the Job

The choice of the most appropriate chiral resolution method for 3-amino-4-methylpentanoic acid depends on a variety of factors, including the desired scale of production, the required level of enantiomeric purity, cost considerations, and available expertise.

  • Diastereomeric salt crystallization remains a robust and cost-effective method for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.

  • Enzymatic resolution offers an elegant and environmentally friendly alternative, capable of delivering high enantiomeric purity under mild conditions. It is particularly well-suited for the production of high-value chiral intermediates.

  • Chiral chromatography is unparalleled in its analytical capabilities and offers a highly efficient method for obtaining both enantiomers in high purity on a laboratory and semi-preparative scale.

Ultimately, a thorough evaluation of each method's pros and cons in the context of your specific project goals will enable you to make an informed decision and successfully obtain the desired enantiomer of 3-amino-4-methylpentanoic acid for your research and development endeavors.

References

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chemical & Pharmaceutical Research.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Chromatographic resolution of racemic α-amino acids: chiral stationary phase derived
  • Enzymatic Stereoselective Synthesis of β-Amino Acids.
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC.
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
  • An enzyme-catalyzed resolution of amino acids.
  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. MDPI.
  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC.
  • Amino Acid Enzym
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • High-performance Liquid Chromatographic Resolution of (R, S)
  • Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

Safety Operating Guide

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and regulatory compliance that extends beyond the laboratory bench. This guide provides drug development professionals, researchers, and scientists with a comprehensive, technically grounded framework for the proper disposal of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as N-Carbobenzyloxy-L-valine (Z-Val-OH). Our focus is to instill a deep understanding of the principles behind these procedures, ensuring that safety and environmental stewardship are integral to your workflow.

Chemical Profile and Hazard Identification

(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a derivative of the amino acid L-valine, widely utilized as a protected building block in peptide synthesis.[1] While not classified as acutely toxic, its chemical properties necessitate careful handling and a structured disposal plan.

Primary Hazards:

  • Irritation: Prolonged or significant exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Fine dust, if generated, presents an inhalation hazard.[2][3]

  • Incompatibility: The compound should be stored and disposed of separately from strong bases, acids, and oxidizing agents to prevent unwanted reactions.[1][4]

  • Environmental: Like many synthetic organic compounds, it should not be released into the environment, as its ecological impact has not been fully investigated.[3][5] Disposal into drains or sewer systems is prohibited.[6][7]

Key Safety and Handling Data Summary

ParameterSpecificationSource(s)
Synonyms N-Carbobenzyloxy-L-valine, CBZ-L-Valine, CBz-Val-OH[2]
Appearance White to off-white crystalline solid[1]
Primary Hazards Skin, eye, and respiratory irritant[1]
Incompatibilities Strong bases, strong acids, oxidizing agents[1][4]
Storage Cool, dry, well-ventilated area[1]
PPE Requirements Safety glasses/goggles, chemical-resistant gloves, lab coat[2][8]
Respiratory Protection Required if dust is generated or ventilation is inadequate[2]

The Core of Compliance: Waste Determination

Before disposal, a formal hazardous waste determination must be conducted. This is a mandate under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards.[9][10]

The process involves assessing if the waste exhibits any of the four "characteristics" of hazardous waste:

  • Ignitability: Not applicable, as the compound is a combustible solid but does not ignite readily.[11]

  • Corrosivity: As a carboxylic acid, it has the potential to be corrosive. The pH of solutions should be considered.

  • Reactivity: The material is stable under normal conditions and hazardous polymerization will not occur.[8]

  • Toxicity: While complete toxicological properties are not determined, it is considered a potential irritant and may be harmful if ingested.[1][8]

Given its nature as a synthetic organic acid, it is best practice to manage it as a hazardous chemical waste unless a formal assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Step-by-Step Disposal Protocol for Unused or Waste Product

Disposing of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid must be a deliberate and controlled process. Under no circumstances should this chemical be discarded in regular trash or washed down the sink.[9]

Step 1: Segregation and Containerization

  • Isolate the Waste: Keep waste (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid separate from other chemical waste streams, especially incompatible materials like bases or oxidizing agents.[9][12]

  • Select an Appropriate Container: Use a dedicated, leak-proof waste container with a secure screw-top cap.[13] Plastic containers are often preferred over glass to minimize breakage risk, provided they are chemically compatible.[9] The original product container can be an excellent choice.

  • Headroom: Do not overfill the container. Leave at least 10% or one inch of headroom to allow for expansion.[13]

Step 2: Labeling

  • Clarity is Key: Label the waste container clearly using an official EHS-provided hazardous waste tag.[9]

  • Required Information: The label must include:

    • The full chemical name: "(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid".[9] Do not use abbreviations or chemical formulas.

    • The quantity of waste.

    • Hazard identification (e.g., "Irritant").

    • The date waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated SAA within the laboratory.[13][14] This area must be under the control of the laboratory personnel.

  • Accumulation Limits: Be aware of SAA limits. A maximum of 55 gallons of hazardous waste may be accumulated.[14] Once the container is full, it must be removed by EHS within three days.[13]

Step 4: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's EHS office for the pickup and disposal of the waste.[9]

  • Approved Disposal Methods: The final disposal will be handled by a licensed chemical waste contractor. The two primary recommended methods are:

    • Controlled Incineration: This is the preferred method for many organic compounds, often involving flue gas scrubbing to neutralize harmful combustion byproducts.[2][11]

    • Licensed Chemical Destruction Plant: A facility equipped to handle and neutralize chemical waste through various treatment processes.[2][11]

Disposal of Contaminated Materials and Empty Containers

Properly managing contaminated labware and empty containers is crucial to prevent residual chemical exposure and ensure compliance.

Contaminated Labware (e.g., gloves, weigh boats, paper):

  • These items should be collected in a designated solid hazardous waste container and managed through the same EHS disposal stream as the chemical itself.

Empty Product Containers:

  • Decontamination: A container is not considered "empty" until it has been thoroughly decontaminated. The standard procedure is a "triple rinse."[2][11]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous liquid waste. [12] This rinsate should be placed in a properly labeled liquid waste container.

    • Never pour the rinsate down the drain.[6]

  • Final Disposal of Rinsed Container: Once triple-rinsed, obliterate or deface the original product label.[12] The clean container can then typically be offered for recycling or disposed of as non-hazardous solid waste, in accordance with institutional policy.[2][11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and safe response is paramount.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[8] If the spill generates a significant amount of dust, respiratory protection may be necessary.[2]

  • Containment:

    • For a solid spill, carefully sweep or vacuum the material, taking care to avoid generating dust .[3][4][11]

    • Place the collected material into a sealed container for hazardous waste disposal.[8][15]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.[8]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid from use to final disposal.

G cluster_prep Preparation & Use cluster_waste Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response A Use (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid B Generate Waste (Unused reagent, contaminated items) A->B C Select appropriate, compatible waste container B->C D Label container with full chemical name & date C->D E Store in designated SAA D->E F Container Full or Project Complete? E->F F->E No G Contact EHS for waste pickup F->G Yes H Disposal via licensed contractor (Incineration or Chemical Destruction) G->H I Spill Occurs J Don PPE I->J K Contain & collect spill material (Avoid generating dust) J->K L Place in labeled hazardous waste container K->L L->E

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.